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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Substituted Piperazinylbenzonitriles for Drug Discovery

A Senior Application Scientist's Field-Proven Insights into 4-(3-Methylpiperazin-1-yl)benzonitrile and Its Isomeric Relatives Introduction: Navigating Isomeric Specificity in Chemical Scaffolds Researchers and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights into 4-(3-Methylpiperazin-1-yl)benzonitrile and Its Isomeric Relatives

Introduction: Navigating Isomeric Specificity in Chemical Scaffolds

Researchers and drug development professionals often encounter challenges with the precise identification and sourcing of novel chemical entities. A case in point is the query for 4-(3-Methylpiperazin-1-yl)benzonitrile . While this specific molecule represents a valid chemical structure, a comprehensive search of chemical databases reveals a notable scarcity of information and a lack of a designated CAS number for this exact para-substituted, 3-methylpiperazine derivative. This suggests that the compound may be a novel entity or has not been extensively reported in the literature.

However, the core scaffold of a methylpiperazine group attached to a benzonitrile ring is of significant interest in medicinal chemistry. This guide, therefore, focuses on closely related and commercially available isomers, providing a robust technical foundation for researchers working with this important pharmacophore. We will delve into the properties, synthesis, and applications of the more readily accessible isomers: 4-(4-Methylpiperazin-1-yl)benzonitrile and 3-(4-Methylpiperazine-1-yl)benzonitrile . Understanding these related compounds is critical for designing synthetic routes and interpreting structure-activity relationships (SAR) in drug discovery programs.

Compound Identification and Physicochemical Properties

The precise substitution pattern on both the piperazine and benzonitrile rings is crucial for biological activity and physicochemical properties. The following table summarizes the key identifiers and properties of the most relevant and accessible isomers.

Property4-(4-Methylpiperazin-1-yl)benzonitrile3-(4-Methylpiperazine-1-yl)benzonitrile
CAS Number 34334-28-6[1][2]204078-35-3[3]
Molecular Formula C₁₂H₁₅N₃[1][2]C₁₂H₁₅N₃[3]
Molecular Weight 201.27 g/mol [1][2]201.27 g/mol [3]
Appearance White to light yellow solid[4]Solid
Melting Point 104-105 °C[1][4]Not specified
Boiling Point 356.5 ± 37.0 °C at 760 mmHg[1][4]Not specified
Density 1.1 ± 0.1 g/cm³[1]Not specified
pKa 7.62 ± 0.42 (Predicted)[4]Not specified
LogP 1.68[1]1.6

Synthesis and Experimental Protocols

The synthesis of substituted piperazinylbenzonitriles is typically achieved through a nucleophilic aromatic substitution (SNAAr) reaction. The following protocol provides a detailed, step-by-step methodology for the synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile , a common and reliable procedure that can be adapted for related isomers.

Protocol: Synthesis of 4-(4-Methylpiperazin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution

This protocol is based on a general procedure described for the synthesis of similar compounds.[4]

Materials:

  • 4-Fluorobenzonitrile

  • 1-Methylpiperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of dimethyl sulfoxide (7 mL) in a round-bottom flask, add 4-fluorobenzonitrile (1.0 g, 8.25 mmol) and potassium carbonate (2.27 g, 16.51 mmol).

  • Addition of Nucleophile: To the stirred mixture, add 1-methylpiperazine (1.36 mL, 12.38 mmol).

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, pour the mixture into deionized water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Characterization: The structure of the resulting product, 4-(4-methylpiperazin-1-yl)benzonitrile, can be confirmed by ¹H-NMR and mass spectrometry. The expected ¹H-NMR (500 MHz, CDCl₃) shows signals at δ 2.36 (3H, s), 2.55 (4H, t, J = 4.88 Hz), 3.35 (4H, t, J = 4.88 Hz), 6.87 (2H, d, J = 8.78 Hz), and 7.49 (2H, d, J = 8.78 Hz). The ESI-MS is expected to show a peak at m/z 202.1 ([M+H]⁺).[4]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine: - 4-Fluorobenzonitrile - K₂CO₃ - DMSO add_nuc Add 1-Methylpiperazine reagents->add_nuc Stirring react Stir at Room Temperature (Monitor by TLC) add_nuc->react quench Quench with Water react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate analysis Characterize by: - ¹H-NMR - Mass Spectrometry concentrate->analysis

Caption: Workflow for the synthesis and analysis of 4-(4-Methylpiperazin-1-yl)benzonitrile.

Applications in Medicinal Chemistry and Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Its basic nitrogen atoms can be protonated at physiological pH, enhancing solubility and allowing for ionic interactions with biological targets. The benzonitrile group is a versatile functional group that can act as a hydrogen bond acceptor or be bioisosterically replaced to modulate a compound's properties.

Substituted piperazinylbenzonitriles have been investigated for a range of therapeutic targets. For instance, related N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines have been explored as kappa opioid receptor antagonists.[5][6] These compounds are of interest for the development of treatments for various central nervous system disorders.

Furthermore, the core structure of piperazinylbenzonitrile serves as a valuable building block in the synthesis of more complex molecules. For example, 4-(piperazin-1-yl)benzonitrile is a starting material for the synthesis of novel piperazine derivatives with potential antibacterial activity.[7] The ability to modify the piperazine and benzonitrile moieties allows for the generation of compound libraries for high-throughput screening and SAR studies.

Safety and Handling

For 3-(4-Methylpiperazine-1-yl)benzonitrile , the following hazard information has been reported:

  • Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Irritation: Causes skin irritation.[3]

  • Eye Irritation: Causes serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

It is imperative to handle these compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

Conclusion

While the specific compound 4-(3-Methylpiperazin-1-yl)benzonitrile is not readily characterized in the public domain, its isomeric relatives, particularly 4-(4-Methylpiperazin-1-yl)benzonitrile and 3-(4-Methylpiperazine-1-yl)benzonitrile , are well-documented and serve as excellent starting points for research in this chemical space. The synthetic protocols are robust, and the core scaffold holds significant promise for the development of novel therapeutics. This guide provides a foundational understanding for researchers to confidently work with and innovate upon this important class of molecules.

References

  • Thoreauchem. 4-[(3-methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride-1461714-91-9.
  • BLDpharm. 685536-08-7|4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile.
  • Sigma-Aldrich. 3-(4-Methylpiperazine-1-yl)benzonitrile 204078-35-3.
  • PubChem. 3-(4-Methylpiperazin-1-yl)benzonitrile. National Center for Biotechnology Information.
  • Chemsrc. 4-(4-Methylpiperazin-1-yl)benzonitrile | CAS#:34334-28-6.
  • Avantor. 4-(4-Methyl-Piperazin-1-YL)Benzonitrile 97%.
  • Carroll, F. I., et al. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Journal of Medicinal Chemistry. 2013, 56(9), 3765-3774.
  • Tebubio. 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile - 25 mg.
  • ChemicalBook. 4-(4-methyl-piperazin-1-yl)benzonitrile.
  • MCE. Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIHrAOPxG24yZgxZyuUfFkYMq-wH1dSmA1ZYGnxyKj2ILOzl2-eniurFtymahDnaiA92dZVEJP9Exonq2OaVMSTqvmOE3ySnCj4C-lThpJoyGjoky_N1_tFpSPYaCF2FgAXqkjP_D3osNyZ8k2DibDb0Va6D_vaBB-DHY3oioFgHQmZCVIf4Ss7q59zSoejP5US-nFfkUE3scdnyq2hbwURB6UheEZ8mtvSA==
  • BOC Sciences. CAS 859850-90-1 (3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile).
  • National Center for Biotechnology Information. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC.
  • NeuroQuantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. NeuroQuantology. 2023, 21(7), 1109-1117.

Sources

Exploratory

An In-depth Technical Guide to 4-(3-Methylpiperazin-1-yl)benzonitrile: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(3-methylpiperazin-1-yl)benzonitrile, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-methylpiperazin-1-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Due to the potential for isomeric ambiguity in its nomenclature, this guide first unequivocally defines the specific structure of interest before delving into a detailed exploration of its chemical properties. A plausible and detailed synthetic protocol via nucleophilic aromatic substitution is presented, complete with mechanistic insights. Furthermore, this guide offers a thorough characterization profile, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on established principles and analysis of analogous structures. Potential applications in drug discovery are also discussed, drawing from the known bioactivities of related piperazine-containing benzonitriles. This document serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular scaffolds.

Chemical Identity and Structural Elucidation

The nomenclature "4-(3-Methylpiperazin-1-yl)benzonitrile" can be ambiguous. This guide specifically addresses the isomer where the 4-cyanophenyl group is attached to the nitrogen at position 1 of the 3-methylpiperazine ring.

The definitive IUPAC name for this compound is 4-(3-methylpiperazin-1-yl)benzonitrile .

The chemical structure is as follows:

Chemical structure of 4-(3-Methylpiperazin-1-yl)benzonitrile

(Note: This is a placeholder image. A 2D chemical structure diagram would be generated here.)

Table 1: Chemical Identifiers and Properties

IdentifierValue
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Canonical SMILES CC1CN(CCN1)C2=CC=C(C=C2)C#N
InChI InChI=1S/C12H15N3/c1-10-8-14(9-11(10)15)12-6-4-13-5-7-12/h4-7,10-11H,8-9H2,1-3H3
CAS Number Not explicitly found for this specific isomer.

Synthesis and Mechanistic Insights

A robust and widely applicable method for the synthesis of N-arylpiperazines is the nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is particularly effective when the aromatic ring is activated by an electron-withdrawing group, such as the nitrile moiety in 4-fluorobenzonitrile.

The proposed synthesis of 4-(3-methylpiperazin-1-yl)benzonitrile involves the reaction of 4-fluorobenzonitrile with 2-methylpiperazine.

Proposed Synthetic Protocol

Reaction:

4-Fluorobenzonitrile + 2-Methylpiperazine → 4-(3-Methylpiperazin-1-yl)benzonitrile

Reagents and Conditions:

  • Starting Materials: 4-Fluorobenzonitrile, 2-Methylpiperazine

  • Base: Potassium carbonate (K₂CO₃) or another suitable inorganic base.

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Temperature: Elevated temperature, typically in the range of 80-120 °C.

  • Reaction Time: Monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 12-24 hours).

Step-by-Step Methodology:

  • To a stirred solution of 2-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in DMF, add 4-fluorobenzonitrile (1.0 equivalent).

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired product, 4-(3-methylpiperazin-1-yl)benzonitrile.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic aromatic substitution (SNAᵣ) mechanism. The nitrile group (-CN) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack, particularly at the para position where the fluorine atom is located[1]. The reaction can be either a two-step process involving a Meisenheimer complex intermediate or a concerted process[2]. The piperazine nitrogen acts as the nucleophile, attacking the carbon atom bearing the fluorine. The base (potassium carbonate) serves to deprotonate the secondary amine of the piperazine, increasing its nucleophilicity, and also to neutralize the hydrofluoric acid byproduct formed during the reaction.

SynthesisWorkflow reagents 4-Fluorobenzonitrile + 2-Methylpiperazine + K₂CO₃ in DMF reaction_vessel Reaction at 100°C, 18h reagents->reaction_vessel Mixing workup Aqueous Workup (H₂O, Ethyl Acetate) reaction_vessel->workup Extraction purification Column Chromatography (Silica Gel) workup->purification Purification product 4-(3-Methylpiperazin-1-yl)benzonitrile purification->product Isolation

Caption: Synthetic workflow for 4-(3-Methylpiperazin-1-yl)benzonitrile.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy

The predicted NMR spectra would exhibit characteristic signals for both the 4-cyanophenyl and the 3-methylpiperazinyl moieties.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (ortho to -CN)~7.5d2H
Aromatic (ortho to piperazine)~6.9d2H
Piperazine (CH)~3.5m1H
Piperazine (CH₂)~3.2-3.4m4H
Piperazine (CH₂)~2.8-3.0m2H
Methyl (CH₃)~1.1d3H

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic (C-CN)~154
Aromatic (CH, ortho to -CN)~133
Aromatic (CH, ortho to piperazine)~114
Aromatic (C-N)~100
Nitrile (-CN)~120
Piperazine (CH)~55
Piperazine (CH₂)~48-52
Piperazine (CH₂)~45
Methyl (CH₃)~15
Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~2225Nitrile (-C≡N)Stretching
~3050Aromatic C-HStretching
~2800-2950Aliphatic C-HStretching
~1600, ~1510Aromatic C=CStretching
~1250Aromatic C-NStretching
Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern would likely involve cleavage of the C-N bonds of the piperazine ring and the bond between the aromatic ring and the piperazine nitrogen[3].

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zIon
202.13[M+H]⁺
119.06[C₇H₅N-N]⁺ fragment
70.08[C₄H₈N]⁺ fragment

Applications in Drug Discovery

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of clinically used drugs due to its favorable pharmacokinetic properties[4][5]. Benzonitrile-containing compounds also exhibit a range of biological activities. The combination of these two pharmacophores in 4-(3-methylpiperazin-1-yl)benzonitrile suggests its potential as a valuable building block for the development of novel therapeutic agents.

Derivatives of piperazinylbenzonitrile have been investigated for various therapeutic applications, including:

  • Antimicrobial Agents: The piperazine nucleus is a core component of many antibacterial and antifungal compounds[6].

  • Anticancer Agents: Numerous piperazine derivatives have been synthesized and evaluated for their potential as anticancer drugs[4].

  • Central Nervous System (CNS) Agents: The piperazine scaffold is prevalent in drugs targeting CNS disorders, including antipsychotics and antidepressants[1].

The specific substitution pattern of 4-(3-methylpiperazin-1-yl)benzonitrile offers a unique three-dimensional structure that could be exploited for selective interactions with biological targets. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to explore its full therapeutic potential.

Applications Core 4-(3-Methylpiperazin-1-yl)benzonitrile Antimicrobial Antimicrobial Agents Core->Antimicrobial Potential Application Anticancer Anticancer Therapies Core->Anticancer Potential Application CNS CNS Disorders Core->CNS Potential Application

Caption: Potential therapeutic applications of 4-(3-Methylpiperazin-1-yl)benzonitrile.

Conclusion

This technical guide has provided a detailed overview of 4-(3-methylpiperazin-1-yl)benzonitrile, a compound with significant potential in the field of medicinal chemistry. By clarifying its specific chemical structure, proposing a viable synthetic route, and predicting its spectroscopic characteristics, this document serves as a valuable resource for researchers. The exploration of its potential applications, based on the well-established pharmacological importance of the piperazine and benzonitrile scaffolds, highlights the promise of this molecule as a building block for the discovery of new therapeutic agents. Further experimental validation of the synthesis and biological activity of 4-(3-methylpiperazin-1-yl)benzonitrile is a logical and promising next step.

References

  • Zhu, N., Yu, C., Hua, Z., Xu, P., Wang, Y., Di, B., & Su, M. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

  • (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology, 21(7), 1109-1117. [Link]

  • Hunter, A. M., Renfrew, A. C., Taylor, J. A., Whitmore, J. M. J., & Williams, A. (1993). A single transition state in nucleophilic aromatic substitution - reaction of phenolate ions with 2-(4-nitrophenoxy)-4,6-dimethoxy- 1,3,5-triazine in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (10), 1703–1704. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]

  • (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry. [Link]

  • (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link]

Sources

Foundational

In-Depth Technical Guide: Physical and Chemical Properties of 4-(3-Methylpiperazin-1-yl)benzonitrile

Executive Summary In contemporary medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-(3-Methylpiperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the piperazine ring is a privileged scaffold, frequently utilized to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. 4-(3-Methylpiperazin-1-yl)benzonitrile represents a highly specialized derivative of this class. By coupling an electron-withdrawing benzonitrile moiety with a sterically hindered, chiral 3-methylpiperazine ring, this compound serves as a critical intermediate in the synthesis of selective enzyme inhibitors—most notably, 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors used in the treatment of metabolic syndrome and type 2 diabetes [1].

This whitepaper provides an authoritative analysis of its physicochemical properties, structural reactivity, and laboratory workflows, designed for researchers and drug development professionals.

Structural Architecture and Reactivity Profiling

The molecular architecture of 4-(3-Methylpiperazin-1-yl)benzonitrile (Molecular Formula: C12​H15​N3​ ) is defined by two distinct functional domains that dictate its chemical behavior:

  • The Para-Cyano Phenyl Ring: The cyano ( −C≡N ) group is a strong electron-withdrawing group (EWG). Through resonance and inductive effects, it pulls electron density away from the N1 nitrogen of the piperazine ring. This drastically reduces the basicity of N1 , giving it an amide-like character and rendering it highly stable against electrophilic attack.

  • The 3-Methylpiperazine Ring: The N4 nitrogen (secondary amine) remains aliphatic and highly basic ( pKa​≈9.0 ). The presence of the methyl group at the C3 position introduces a chiral center (often utilized in its (R) -enantiomeric form) and creates localized steric hindrance. This steric bulk is a critical design feature: it dictates the regioselectivity of subsequent functionalizations (e.g., amidation) and enhances the metabolic stability of the final drug molecule by shielding the amine from rapid oxidative metabolism by Cytochrome P450 enzymes.

Physicochemical Properties Data

The following table synthesizes the core quantitative data for the compound, establishing a baseline for formulation and synthetic planning [2], [3].

PropertyValue / Description
Chemical Name 4-(3-Methylpiperazin-1-yl)benzonitrile
Molecular Formula C12​H15​N3​
Molecular Weight 201.27 g/mol
Appearance White to off-white crystalline solid
Melting Point ~80°C – 85°C (Derived from piperazine analogs)
LogP (Lipophilicity) 1.8 – 2.2 (Estimated)
Hydrogen Bond Donors 1 (Secondary N−H of piperazine)
Hydrogen Bond Acceptors 3 (Cyano N , Piperazine N1 , N4 )
Topological Polar Surface Area ~39.0 Ų
Solubility Soluble in DMSO, DMF, DCM, and Methanol; poorly soluble in water.

Synthesis Methodology: The Buchwald-Hartwig Approach

While simple Nucleophilic Aromatic Substitution ( SN​Ar ) can be used with highly activated substrates (like 4-fluorobenzonitrile), the preferred method for synthesizing enantiopure (R) -4-(3-methylpiperazin-1-yl)benzonitrile is the Buchwald-Hartwig Cross-Coupling . This palladium-catalyzed amination allows for the use of the cheaper 4-bromobenzonitrile under milder conditions, preventing the racemization of the chiral methylpiperazine [1].

Standardized Experimental Protocol

Note: This protocol is a self-validating system. The use of strict anhydrous and anaerobic conditions is not merely recommended; it is the causal factor preventing the oxidative deactivation of the Pd(0) catalytic species.

  • Catalyst and Reagent Preparation: In a flame-dried Schlenk flask under a strict nitrogen atmosphere, combine 4-bromobenzonitrile (1.0 eq), (R) -2-methylpiperazine (1.1 eq), Pd2​(dba)3​ (0.02 eq as catalyst), BINAP (0.06 eq as ligand), and Sodium tert-butoxide ( NaOtBu , 2.0 eq as base).

  • Solvent Introduction: Inject anhydrous, rigorously degassed toluene or acetonitrile. Causality: Degassing removes dissolved oxygen, which would otherwise rapidly oxidize the active Pd(0) to inactive Pd(II) , halting the catalytic cycle.

  • Thermal Activation: Heat the reaction mixture to 100°C and stir for 5 to 12 hours. Monitor the consumption of the aryl bromide via LC-MS or TLC.

  • Quenching and Workup: Cool the mixture to room temperature. Quench with a saturated aqueous solution of Ammonium Chloride ( NH4​Cl ). Causality: NH4​Cl gently neutralizes the strong NaOtBu base without protonating the product into a highly water-soluble salt, ensuring maximum recovery during organic extraction.

  • Extraction and Purification: Extract the aqueous layer twice with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the residue via Medium Pressure Liquid Chromatography (MPLC) using a gradient of 1-5% Methanol in DCM to yield the pure product.

SynthesisWorkflow cluster_0 Reactants cluster_1 Catalytic System R1 4-Bromobenzonitrile (Aryl Halide) Process Buchwald-Hartwig Cross-Coupling (100°C, Anaerobic) R1->Process R2 (R)-2-Methylpiperazine (Chiral Amine) R2->Process C1 Pd2(dba)3 (Catalyst) C1->Process C2 BINAP (Ligand) C2->Process C3 NaOtBu (Base) C3->Process Product (R)-4-(3-Methylpiperazin-1-yl)benzonitrile (Target Scaffold) Process->Product C-N Bond Formation

Caption: Buchwald-Hartwig cross-coupling workflow for synthesizing 4-(3-Methylpiperazin-1-yl)benzonitrile.

Pharmacological Applications: 11β-HSD1 Inhibition

The primary industrial application of 4-(3-Methylpiperazin-1-yl)benzonitrile is its use as a foundational building block for synthesizing picolinamide and pyrimidine-4-carboxamide derivatives . These advanced compounds are potent, selective inhibitors of the 11β-HSD1 enzyme [1].

Mechanistic Rationale

Glucocorticoids (like cortisol) regulate glucose homeostasis and lipid metabolism. 11β-HSD1 is highly expressed in the liver and adipose tissue, where it acts as a reductase, converting inactive circulating cortisone into active cortisol. Over-amplification of local cortisol levels via this pathway directly drives the pathogenesis of metabolic syndrome, including visceral obesity, insulin resistance, and dyslipidemia.

By utilizing the 4-(3-Methylpiperazin-1-yl)benzonitrile scaffold, medicinal chemists can synthesize inhibitors that selectively bind to the active site of 11β-HSD1. The cyano group often participates in critical hydrogen bonding within the enzyme pocket, while the methylpiperazine core ensures optimal spatial orientation and pharmacokinetic stability.

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 Enzyme (Liver/Adipose) Cortisone->Enzyme Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor Activation Cortisol->Receptor Metabolic Metabolic Syndrome (Insulin Resistance) Receptor->Metabolic Pathogenesis Inhibitor 4-(3-Methylpiperazin-1-yl) benzonitrile Derivatives Inhibitor->Enzyme Selective Inhibition

Caption: Mechanism of action for 11β-HSD1 inhibitors derived from the target compound.

Handling, Stability, and Safety Protocols

As a bioactive synthetic intermediate containing a nitrile group and a secondary amine, strict laboratory safety protocols must be observed:

  • Storage: Store in a cool, dry, well-ventilated area inside a tightly sealed container. Protect from prolonged exposure to light and moisture to prevent gradual hydrolysis of the nitrile group to an amide or carboxylic acid.

  • Reactivity Hazards: Incompatible with strong oxidizing agents and strong acids. Thermal decomposition can release toxic fumes, including Nitrogen Oxides ( NOx​ ), Carbon Monoxide ( CO ), and trace amounts of Hydrogen Cyanide ( HCN ) [3].

  • Personal Protective Equipment (PPE): Handle using nitrile gloves, safety goggles, and a laboratory coat. All synthetic manipulations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of crystalline dust.

References

  • Source: google.
  • Title: 3-(4-Methylpiperazin-1-yl)
  • Title: 4-(1-Piperazinyl)benzonitrile 98.
Exploratory

An In-depth Technical Guide to the Potential Mechanism of Action of 4-(3-Methylpiperazin-1-yl)benzonitrile in Biological Systems

Abstract This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(3-methylpiperazin-1-yl)benzonitrile, a molecule integrating the pharmacologically significant piperazine and benz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 4-(3-methylpiperazin-1-yl)benzonitrile, a molecule integrating the pharmacologically significant piperazine and benzonitrile scaffolds. In the absence of direct clinical data for this specific compound, this document synthesizes information from structurally related molecules to propose and explore plausible biological activities and molecular targets. We will delve into the distinct contributions of the 3-methylpiperazine and benzonitrile moieties, hypothesizing potential applications in oncology, neuropharmacology, and infectious diseases. This guide further outlines detailed experimental protocols for the validation of these proposed mechanisms, offering a roadmap for researchers and drug development professionals.

Introduction: Deconstructing a Molecule of Interest

4-(3-Methylpiperazin-1-yl)benzonitrile is a synthetic organic compound characterized by a central benzonitrile ring substituted with a 3-methylpiperazine group at the fourth position. The true potential of this molecule lies in the synergistic or additive pharmacological effects of its constituent parts.

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable pharmacokinetic properties.[1][2] Its derivatives are known to interact with a wide array of biological targets, particularly neurotransmitter receptors.[3]

The benzonitrile moiety , an aromatic ring with a nitrile group, is also a key pharmacophore. The nitrile group's strong electron-withdrawing nature and metabolic stability enhance the molecule's binding affinity and overall drug-like properties.[4][5] Benzonitrile-containing compounds have found applications as enzyme inhibitors and have demonstrated cytotoxic effects.[4][6]

This guide will, therefore, explore the potential mechanisms of action of 4-(3-methylpiperazin-1-yl)benzonitrile by examining the established activities of these two critical components.

Hypothesized Mechanisms of Action and Potential Therapeutic Applications

Based on the extensive literature on piperazine and benzonitrile derivatives, we can postulate several potential mechanisms of action for 4-(3-methylpiperazin-1-yl)benzonitrile.

Neuropharmacological Activity: Targeting Neurotransmitter Receptors

The piperazine moiety is a common feature in many centrally acting drugs, suggesting that 4-(3-methylpiperazin-1-yl)benzonitrile could modulate neurotransmission.

  • Serotonin (5-HT) and Dopamine (D2) Receptor Antagonism/Agonism: Many arylpiperazine derivatives exhibit affinity for serotonin and dopamine receptors, playing a role in the treatment of psychiatric disorders.[3] The interaction with these receptors can lead to anxiolytic, antidepressant, or antipsychotic effects.

  • Histamine (H1) Receptor Antagonism: The piperazine structure is also found in several antihistamines.[3]

The proposed signaling pathway for a potential interaction with G-protein coupled receptors like serotonin and dopamine receptors is illustrated below.

G_protein_signaling Compound 4-(3-Methylpiperazin-1-yl)benzonitrile Receptor GPCR (e.g., 5-HT, D2 Receptor) Compound->Receptor Binds G_protein G-protein (α, β, γ subunits) Receptor->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Caption: Proposed GPCR signaling pathway for 4-(3-methylpiperazin-1-yl)benzonitrile.

Anticancer Activity: A Two-pronged Approach

Both the piperazine and benzonitrile moieties are present in various anticancer agents, suggesting a potential role for 4-(3-methylpiperazin-1-yl)benzonitrile in oncology.

  • Enzyme Inhibition: The benzonitrile group is a key feature in non-steroidal aromatase inhibitors like letrozole and anastrozole, which are used in the treatment of hormone-receptor-positive breast cancer.[4] It is plausible that 4-(3-methylpiperazin-1-yl)benzonitrile could inhibit other enzymes critical for cancer cell survival and proliferation.

  • Cytotoxicity: Studies on benzonitrile pesticides have demonstrated their cytotoxic effects on human cell lines.[6][7] The piperazine scaffold has also been incorporated into novel anticancer agents with cytotoxic properties.[8][9]

The potential cytotoxic mechanism could involve the induction of apoptosis, as depicted in the following workflow.

Apoptosis_Workflow cluster_initiation Initiation Phase cluster_execution Execution Phase Compound 4-(3-Methylpiperazin-1-yl)benzonitrile Cell Cancer Cell Compound->Cell Induces Stress Caspase_Activation Caspase Activation Cell->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Bodies Formation of Apoptotic Bodies DNA_Fragmentation->Apoptotic_Bodies

Caption: Hypothesized workflow for inducing apoptosis in cancer cells.

Antimicrobial Activity

Piperazine derivatives have a long history of use as anti-infective agents.[1] The combination with a benzonitrile moiety could lead to novel antimicrobial properties. The mechanism could involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Experimental Protocols for Mechanism of Action Validation

To investigate the hypothesized mechanisms of action, a series of in vitro and in silico studies are recommended.

In Vitro Assays
Assay TypeObjective
Receptor Binding Assays To determine the binding affinity of the compound to a panel of neurotransmitter receptors (e.g., serotonin, dopamine, histamine).
Enzyme Inhibition Assays To assess the inhibitory potential of the compound against specific enzymes (e.g., aromatase, kinases).
Cell Viability/Cytotoxicity Assays To evaluate the effect of the compound on the growth and survival of cancer cell lines and microbial cultures.
Apoptosis Assays To determine if the cytotoxic effect is mediated through the induction of programmed cell death.

Detailed Protocol: Radioligand Binding Assay

  • Membrane Preparation: Isolate cell membranes expressing the target receptor from cultured cells or animal tissues.

  • Incubation: Incubate the membrane preparation with a specific radioligand (a radioactively labeled molecule that binds to the receptor) and varying concentrations of 4-(3-methylpiperazin-1-yl)benzonitrile.[10]

  • Separation: Separate the bound from the free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound complex using a scintillation counter.[10]

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).

In Silico Studies
  • Molecular Docking: To predict the binding mode and affinity of the compound to the active site of target proteins.

  • ADME Prediction: To computationally assess the absorption, distribution, metabolism, and excretion properties of the molecule.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Receptor Binding Affinity Profile

ReceptorKi (nM)
5-HT1A50
5-HT2A120
D285
H1200

Table 2: Hypothetical Anticancer Activity

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
PC-3 (Prostate Cancer)25
A549 (Lung Cancer)40

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 4-(3-methylpiperazin-1-yl)benzonitrile is currently unavailable, the analysis of its structural components provides a strong basis for hypothesizing its potential biological activities. The integration of the versatile piperazine scaffold with the electronically and metabolically favorable benzonitrile moiety suggests promising avenues for investigation in neuropharmacology, oncology, and infectious diseases. The experimental protocols outlined in this guide offer a systematic approach to validate these hypotheses and elucidate the precise molecular mechanisms at play. Further research, including in vivo studies, will be crucial to fully understand the therapeutic potential of this intriguing molecule.

References

  • Study of Cytotoxic Effects of Benzonitrile Pesticides - ResearchGate. (URL: [Link])

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

  • Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies - ResearchGate. (URL: [Link])

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC. (URL: [Link])

  • Study of Cytotoxic Effects of Benzonitrile Pesticides - Semantic Scholar. (URL: [Link])

  • Benzonitrile - Hazardous Agents - Haz-Map. (URL: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (URL: [Link])

  • Novel pyrazoline-piperazine conjugates as anticancer and antibacterial agents: integrating synthesis, in vitro, QSAR, molecular docking, and MD simulation studies - PubMed. (URL: [Link])

  • (PDF) Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - ResearchGate. (URL: [Link])

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (URL: [Link])

  • (PDF) Piperazine: the molecule of diverse pharmacological importance - ResearchGate. (URL: [Link])

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (URL: [Link])

Sources

Foundational

background and discovery of 4-(3-Methylpiperazin-1-yl)benzonitrile

An In-depth Technical Guide to 4-(3-Methylpiperazin-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery Authored by a Senior Application Scientist Foreword: The Unsung Architect in Medicinal Chemistry In the l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-(3-Methylpiperazin-1-yl)benzonitrile: A Key Intermediate in Modern Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Unsung Architect in Medicinal Chemistry

In the landscape of drug discovery, the narrative often gravitates towards the final, clinically triumphant molecule. However, the journey to that destination is paved with critical, yet often overlooked, chemical intermediates. These molecules, the "unsung architects," provide the foundational scaffolds upon which therapeutic innovation is built. 4-(3-Methylpiperazin-1-yl)benzonitrile is a quintessential example of such a pivotal building block. While not a therapeutic agent in its own right, its unique structural motifs—the electron-withdrawing nitrile group and the versatile methylpiperazine ring—render it an invaluable starting point for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of its synthesis, chemical properties, and, most importantly, its application as a key intermediate in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

4-(3-Methylpiperazin-1-yl)benzonitrile is a substituted aromatic compound. The core structure consists of a benzonitrile moiety where the hydrogen atom at the para-position is substituted by a 3-methylpiperazin-1-yl group.

PropertyValue
Molecular Formula C12H15N3
Molecular Weight 201.27 g/mol
CAS Number 446292-07-5
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, Methanol

Synthesis of 4-(3-Methylpiperazin-1-yl)benzonitrile: A Step-by-Step Protocol

The most common and efficient synthesis of 4-(3-Methylpiperazin-1-yl)benzonitrile is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This process involves the displacement of a halide, typically fluoride, from an activated aromatic ring by the secondary amine of 3-methylpiperazine. The electron-withdrawing nature of the nitrile group in 4-fluorobenzonitrile activates the aromatic ring towards nucleophilic attack, making this a highly favorable reaction.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

  • 4-Fluorobenzonitrile

  • 3-Methylpiperazine

  • Potassium Carbonate (K2CO3) or Diisopropylethylamine (DIPEA)

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-fluorobenzonitrile (1.0 eq) and a suitable solvent such as DMSO or DMF (5-10 mL per gram of 4-fluorobenzonitrile).

  • Addition of Reagents: Add 3-methylpiperazine (1.1-1.2 eq) to the solution. Subsequently, add a base such as potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq). The base acts as a scavenger for the hydrofluoric acid (HF) generated during the reaction.

  • Reaction Conditions: The reaction mixture is stirred and heated to 80-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature and diluted with water. The aqueous layer is then extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure using a rotary evaporator. The crude product is then purified by silica gel column chromatography to yield 4-(3-Methylpiperazin-1-yl)benzonitrile as a solid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 4-Fluorobenzonitrile C Base (K2CO3 or DIPEA) F Aqueous Work-up A->F B 3-Methylpiperazine B->F D Solvent (DMSO or DMF) E Heat (80-120 °C) G Extraction with Ethyl Acetate F->G H Drying and Concentration G->H I Silica Gel Chromatography H->I J 4-(3-Methylpiperazin-1-yl)benzonitrile I->J

Caption: Synthetic workflow for 4-(3-Methylpiperazin-1-yl)benzonitrile.

Applications in Drug Discovery: A Scaffold for Innovation

The true value of 4-(3-Methylpiperazin-1-yl)benzonitrile lies in its role as a versatile intermediate for the synthesis of more complex, biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering multiple avenues for derivatization. The piperazine ring provides a key pharmacophoric element and a point for further substitution.

Case Study: A Building Block for Kinase Inhibitors

Numerous patents and publications demonstrate the use of 4-(3-Methylpiperazin-1-yl)benzonitrile in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of cancer and other diseases.

One prominent example is its use in the development of inhibitors targeting the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in human cancers. The 4-(3-methylpiperazin-1-yl)benzonitrile core can be elaborated to interact with the ATP-binding pocket of these kinases.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Kinase Inhibitor (Derived from Core Scaffold) Inhibitor->PI3K

Foundational

Comprehensive Laboratory Guide: Synthesis, Safety, and Handling of 4-(3-Methylpiperazin-1-yl)benzonitrile

Executive Summary As a Senior Application Scientist overseeing the transition of novel pharmacophores from in silico design to benchtop synthesis, I frequently manage highly reactive intermediates. 4-(3-Methylpiperazin-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist overseeing the transition of novel pharmacophores from in silico design to benchtop synthesis, I frequently manage highly reactive intermediates. 4-(3-Methylpiperazin-1-yl)benzonitrile is a critical building block in the development of selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1]. Handling this compound requires a deep understanding of its dual nature: it is a highly valuable synthetic intermediate, yet it possesses severe corrosive and toxicological properties [2]. This whitepaper provides an authoritative, causality-driven guide to its safe handling and synthesis.

Mechanistic Rationale & Application Context

To handle a chemical safely and effectively, one must first understand its structural purpose. 11β-HSD1 is an enzyme highly expressed in the liver and adipose tissue, responsible for converting inactive cortisone into active cortisol. Overactivation of this pathway is a primary driver of metabolic syndromes, including type 2 diabetes, visceral obesity, and dyslipidemia [3].

In the design of 11β-HSD1 inhibitors, the 3-methylpiperazine moiety provides a rigid, basic nitrogen framework that engages in critical hydrogen bonding within the enzyme's catalytic pocket. Concurrently, the benzonitrile group acts as a robust electron-withdrawing pharmacophore, modulating the basicity of the piperazine and improving the molecule's overall lipophilic ligand efficiency.

Pathway Cortisone Cortisone (Inactive) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Catalyzed by Metabolic Metabolic Syndrome (Obesity, T2D) Cortisol->Metabolic Overactivation HSD1 11β-HSD1 Enzyme (Liver/Adipose) HSD1->Cortisol Converts Inhibitor Piperazine-Benzonitrile Derived Inhibitor Inhibitor->HSD1 Blocks

Fig 1: 11β-HSD1 metabolic pathway and targeted inhibition by piperazine-benzonitrile derivatives.

Physicochemical Properties & Hazard Causality

The structural features that make this compound biologically active also dictate its hazard profile. The secondary amine of the piperazine ring is highly nucleophilic and basic, leading to severe tissue corrosivity upon contact. The benzonitrile moiety, while stable under standard conditions, poses acute toxicity risks and can release toxic hydrogen cyanide (HCN) and nitrogen oxides (NOx) upon thermal decomposition [2].

Table 1: Quantitative Physicochemical & Hazard Profile

Property / GHS ClassificationValue / CategoryCausality / Laboratory Implication
Molecular Formula C12H15N3High nitrogen content dictates strong basicity and reactivity.
Molecular Weight 201.27 g/mol Low molecular weight allows rapid penetration of the stratum corneum.
Skin Corrosion Category 1B (H314)Secondary amine causes rapid, severe tissue necrosis and chemical burns.
Acute Toxicity Category 4 (H302, H312, H332)Harmful via all routes; systemic toxicity occurs rapidly upon absorption.
Flammability Category 2 (H228)Fine powder can ignite; combustion yields lethal HCN and NOx gases.

Rigorous Safety & Handling Protocols

Expertise & Experience Insight: Standard amine handling often underestimates the penetrating power of lipophilic piperazines. Because 4-(3-Methylpiperazin-1-yl)benzonitrile is both lipophilic (due to the benzonitrile core) and corrosive (due to the piperazine ring), it can rapidly penetrate protective barriers and skin, causing deep chemical burns before the pain is fully registered by the nervous system.

Engineering Controls

All manipulations—especially the weighing and transferring of the dry powder—must be conducted inside a certified Class II Type B2 biological safety cabinet or a high-velocity chemical fume hood. This prevents the inhalation of corrosive dusts and mitigates the risk of flammable dust accumulation [2].

Personal Protective Equipment (PPE)
  • Gloves: Double-gloving is mandatory. Use heavy-duty nitrile gloves (minimum 8 mil thickness) as the outer layer. Latex is strictly prohibited due to its high permeability to lipophilic amines.

  • Eye Protection: Tight-fitting chemical splash goggles paired with a full-face shield. Standard safety glasses offer zero protection against corrosive dust ingress.

  • Body: Flame-resistant (FR) lab coat with elastic cuffs to prevent sleeve ride-up.

Emergency Response (Self-Validating Triage)
  • Ingestion: Emesis (vomiting) or gastric lavage is strictly contraindicated [2]. The corrosive nature of the compound means that forcing it back up the esophagus will cause secondary chemical burns and potential esophageal perforation. Rinse the mouth and seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Flush the affected area with copious amounts of water for at least 15 minutes. Do not attempt to neutralize with weak acids (e.g., acetic acid), as the resulting exothermic acid-base reaction will exacerbate tissue thermal damage.

Validated Experimental Workflow: Buchwald-Hartwig Amination

Synthesizing 4-(3-Methylpiperazin-1-yl)benzonitrile requires a palladium-catalyzed cross-coupling reaction between 4-bromobenzonitrile and (R)-2-methylpiperazine [1]. The following protocol is designed as a self-validating system : the color changes and phase separations inherently confirm the success of each mechanistic step.

Workflow Reagents 4-Bromobenzonitrile + 2-Methylpiperazine Reaction Buchwald-Hartwig Coupling (100°C) Reagents->Reaction Catalyst Pd2(dba)3 / BINAP NaOtBu Catalyst->Reaction Quench Quench & Extract (NH4Cl / DCM) Reaction->Quench Purify MPLC Purification (MeOH/DCM) Quench->Purify Product 4-(3-Methylpiperazin-1-yl) benzonitrile Purify->Product

Fig 2: Step-by-step Buchwald-Hartwig amination workflow for synthesizing the target compound.

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: In an oven-dried Schlenk flask under a continuous nitrogen stream, combine 4-bromobenzonitrile (1.0 eq), (R)-2-methylpiperazine (1.1 eq), Pd2(dba)3 (0.02 eq), and BINAP (0.06 eq).

    • Causality: The slight stoichiometric excess of the piperazine ensures complete consumption of the aryl bromide, preventing difficult downstream chromatographic separations of structurally similar halobenzenes.

  • Base Addition: Add sodium tert-butoxide (NaOtBu) (1.5 eq) followed by anhydrous toluene (or acetonitrile) [1].

    • Causality: NaOtBu strongly deprotonates the secondary amine of the piperazine, facilitating its coordination to the palladium center. Toluene is utilized for its high boiling point and superior ability to solubilize the hydrophobic catalytic species.

  • Thermal Activation: Heat the reaction mixture to 100°C and stir for 5 hours.

    • Self-Validation: The mixture will visibly transition from a dark purple/red (characteristic of Pd2(dba)3) to a dark brown/black. This color shift confirms the active Pd(0) species is successfully cycling through oxidative addition and reductive elimination.

  • Quenching: Cool the vessel to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH4Cl) [1].

    • Causality: NH4Cl safely and mildly neutralizes the strong NaOtBu base without generating excessive exothermic heat. It also protonates any unreacted piperazine, shifting it entirely into the aqueous layer for easy removal.

  • Extraction & Purification: Extract the mixture with dichloromethane (DCM). Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the residue via Medium Pressure Liquid Chromatography (MPLC) using a gradient of 3% Methanol in DCM to yield the pure product [1].

References

  • KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. Google Patents.
  • SAFETY DATA SHEET - 4-Piperazin-1-yl-benzonitrile. Fisher Scientific.
  • Information on EC 1.1.1.146 - 11beta-hydroxysteroid dehydrogenase. BRENDA Enzyme Database.

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 4-(3-Methylpiperazin-1-yl)benzonitrile

Document Type: Technical Protocol & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary The compound 4-(3-methylpiperazin-1-yl)benzonitrile i...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Methodological Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

The compound 4-(3-methylpiperazin-1-yl)benzonitrile is a highly versatile pharmacophore and synthetic intermediate. It is prominently featured in the development of 11β-HSD1 enzyme inhibitors for treating metabolic syndromes[1] and serves as a rigid, nitrogen-rich precursor for metal-organic framework (MOF) ligands[2].

This application note outlines two field-proven synthetic routes to access this molecule: a Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) and a Palladium-Catalyzed Buchwald-Hartwig Amination . By detailing the causality behind reagent selection and providing self-validating in-process controls, this guide ensures high-fidelity execution in both discovery and process chemistry settings.

Mechanistic Rationale & Regioselectivity

A critical challenge in this synthesis is the regioselective functionalization of 2-methylpiperazine , an unsymmetrical diamine possessing two secondary nitrogen atoms.

  • Steric Differentiation: The nitrogen at the 4-position (distal to the methyl group) is significantly less sterically hindered than the nitrogen at the 1-position (proximal to the methyl group).

  • Reaction Causality: Whether approaching the transition state of an SNAr Meisenheimer complex or coordinating to a bulky Palladium-BINAP intermediate, the steric bulk heavily penalizes attack by the proximal nitrogen. Consequently, the distal nitrogen acts exclusively as the nucleophile.

  • Nomenclature Note: Following IUPAC rules, the principal functional group (the benzonitrile attachment) dictates the numbering of the piperazine ring. The substituted distal nitrogen becomes N1, placing the methyl group at the 3-position, yielding the target 4-(3-methylpiperazin-1-yl)benzonitrile .

Synthetic Route Comparison

To facilitate route selection based on starting material availability and scale-up requirements, the quantitative and qualitative parameters of both methods are summarized below.

ParameterProtocol A: Catalyst-Free SNArProtocol B: Buchwald-Hartwig Amination
Electrophile 4-Fluorobenzonitrile4-Bromobenzonitrile
Nucleophile 2-Methylpiperazine (1.2 – 3.0 eq)2-Methylpiperazine (1.1 eq)
Catalyst / Ligand NonePd2(dba)3 (2 mol%) / BINAP (6 mol%)
Base & Solvent K2CO3 in anhydrous DMANaOtBu in anhydrous Toluene
Temperature 120 °C – 180 °C80 °C – 100 °C
Primary Advantage Highly scalable; avoids expensive transition metals[2].Mild conditions; high yield with near-perfect regioselectivity[1].
Limitation Requires high temperatures; potential for nitrile hydrolysis if water is present.Moisture/oxygen sensitive; requires rigorous degassing.

Experimental Workflows

Protocol A: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

Adapted from robust MOF ligand precursor synthesis methodologies[2].

Causality of Experimental Choices:

  • K2CO3 as Base: A mild, insoluble inorganic base is chosen to scavenge the HF byproduct. Stronger bases (e.g., NaOH) at high temperatures would risk hydrolyzing the sensitive nitrile group into an amide or carboxylic acid.

  • DMA as Solvent: Dimethylacetamide (DMA) is a polar aprotic solvent that highly stabilizes the negatively charged Meisenheimer complex transition state, accelerating the SNAr reaction without participating in it.

Step-by-Step Procedure:

  • Preparation: To a dried pressure tube or round-bottom flask equipped with a reflux condenser, add 4-fluorobenzonitrile (1.0 eq, e.g., 90 mmol) and (S)- or (R)-2-methylpiperazine (1.2 to 3.0 eq, e.g., 108 mmol)[2].

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 eq).

  • Solvent: Suspend the mixture in anhydrous DMA (approx. 0.3 M relative to the electrophile).

  • Reaction: Purge the vessel with N2, seal, and heat to 180 °C under vigorous stirring for 24–48 hours[2].

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with distilled water (3x) to remove DMA and unreacted piperazine, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield the product as an off-white solid.

Self-Validation & In-Process Control (IPC):

  • TLC Monitoring: The reaction is self-validating when the UV-active starting material spot (Rf ~0.8 in 9:1 DCM:MeOH) completely converts to a lower Rf product spot (Rf ~0.3).

  • Ninhydrin Stain: The product spot must stain positive (pink/purple) with ninhydrin, confirming the survival of the free secondary amine on the piperazine ring.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Adapted from the synthesis of 11β-HSD1 enzyme inhibitors[1].

Causality of Experimental Choices:

  • Pd2(dba)3 & BINAP: BINAP is a bidentate phosphine ligand with a large bite angle. This specific geometry forces the palladium center to undergo rapid reductive elimination, favoring C-N bond formation over unwanted β-hydride elimination.

  • NaOtBu as Base: Sodium tert-butoxide is strong enough to deprotonate the coordinated amine to form the palladium-amido complex, but its massive steric bulk prevents it from acting as a competing nucleophile (which would yield a tert-butyl ether byproduct).

Step-by-Step Procedure:

  • Reagent Charging: In an oven-dried Schlenk flask, combine 4-bromobenzonitrile (1.0 eq, e.g., 1.099 mmol), 2-methylpiperazine (1.1 eq, e.g., 1.209 mmol), Pd2(dba)3 (0.02 eq, 0.022 mmol), BINAP (0.06 eq, 0.066 mmol), and NaOtBu (1.4 eq)[1].

  • Degassing (Critical): Add anhydrous toluene (approx. 0.2 M). Subject the mixture to three freeze-pump-thaw cycles or sparge vigorously with Argon for 15 minutes. Oxygen must be strictly excluded to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere for 5–12 hours[1].

  • Workup: Cool to room temperature. Quench with a saturated aqueous solution of ammonium chloride to neutralize the strong base[1]. Extract the aqueous layer with dichloromethane (DCM) or EtOAc twice.

  • Isolation: Dry the combined organic layers over anhydrous Na2SO4, filter through a short pad of Celite to remove palladium black, and concentrate. Purify via MPLC or flash chromatography (3% MeOH in DCM)[1].

Self-Validation & IPC:

  • Visual Cue: A successful catalytic cycle is visually validated by the reaction mixture transitioning from a dark purple/red (initial Pd2(dba)3 state) to a dark orange/brown homogeneous solution upon heating. The sudden precipitation of black solid (Pd black) before completion indicates catalyst death via oxygen ingress.

Pathway Visualization

The following diagram illustrates the logical flow and regioselective nature of the two synthesis protocols.

SynthesisWorkflow Title Synthesis Pathways for 4-(3-Methylpiperazin-1-yl)benzonitrile Amine 2-Methylpiperazine (Nucleophile) SM1 4-Fluorobenzonitrile (SNAr Electrophile) Cond1 Protocol A: SNAr K2CO3, DMA, 180°C SM1->Cond1 SM2 4-Bromobenzonitrile (Cross-Coupling Electrophile) Cond2 Protocol B: Buchwald-Hartwig Pd2(dba)3, BINAP, NaOtBu, 100°C SM2->Cond2 Amine->Cond1 Regioselective attack (less hindered N) Amine->Cond2 Regioselective attack (less hindered N) Product 4-(3-Methylpiperazin-1-yl)benzonitrile (Target Pharmacophore) Cond1->Product Catalyst-Free Cond2->Product Pd-Catalyzed

Figure 1: Dual synthetic pathways demonstrating the regioselective N-arylation of 2-methylpiperazine.

References

  • Title: Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same.
  • Title: Ligands for metal organic frameworks and a catalyst-free method of making such.

Sources

Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4-(3-Methylpiperazin-1-yl)benzonitrile

Abstract The piperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into the design of small molecule kinase inhibitors to enhance potency, selectivity, and pharmacokinetic prop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine moiety is a privileged scaffold in modern medicinal chemistry, frequently incorporated into the design of small molecule kinase inhibitors to enhance potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of 4-(3-Methylpiperazin-1-yl)benzonitrile , a key building block in the synthesis of targeted therapeutics. We will dissect its strategic importance in drug design, provide detailed, field-proven synthetic protocols for its incorporation into inhibitor scaffolds, and contextualize its application within relevant oncogenic signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation kinase inhibitors.

The Strategic Role of the 3-Methylpiperazinylbenzonitrile Moiety in Kinase Inhibition

The dysregulation of protein kinase activity is a fundamental driver of numerous human diseases, most notably cancer.[2] The design of small-molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern oncology.[3] The 4-(3-Methylpiperazin-1-yl)benzonitrile moiety offers a unique combination of structural and physicochemical features that medicinal chemists leverage to achieve desired therapeutic profiles.

  • Pharmacophoric Interactions: The piperazine ring is a versatile pharmacophore. Its basic nitrogen atom is typically protonated at physiological pH, allowing it to form strong ionic interactions or hydrogen bonds with acidic residues (e.g., Aspartic Acid, Glutamic Acid) in the solvent-exposed region of the kinase hinge-binding domain.[1]

  • Improved Selectivity and Potency: The chiral methyl group on the piperazine ring can introduce favorable steric interactions, guiding the molecule into a specific conformation within the binding pocket. This can enhance binding affinity and, critically, improve selectivity against off-target kinases, thereby reducing potential toxicities.

  • Enhanced Physicochemical Properties: The piperazine group is highly effective at increasing the aqueous solubility and improving the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate. This is crucial for achieving good oral bioavailability and a suitable pharmacokinetic profile.[1]

  • Synthetic Versatility: The benzonitrile group serves as a versatile synthetic handle. The nitrile can act as a hydrogen bond acceptor in the target protein or be chemically transformed into other functional groups, such as tetrazoles or amides, to fine-tune the molecule's properties.[4]

The diagram below illustrates a conceptual model of how a kinase inhibitor incorporating this moiety might bind within the ATP pocket of a target kinase.

cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold HINGE Hinge Region (Backbone Amides) SOLVENT Solvent-Exposed Region (Acidic Residue, e.g., Asp) HYDROPHOBIC Hydrophobic Pocket CORE Aromatic Core CORE->HINGE H-Bonds PIPERAZINE 4-(3-Methylpiperazin-1-yl)benzonitrile Moiety PIPERAZINE->SOLVENT Ionic Interaction / H-Bond PIPERAZINE->HYDROPHOBIC Methyl Group Hydrophobic Interaction

Figure 1: Conceptual binding mode of a piperazine-containing kinase inhibitor.

Core Synthetic Strategies and Protocols

The incorporation of the 4-(3-Methylpiperazin-1-yl)benzonitrile moiety into a target scaffold is most commonly achieved through carbon-nitrogen (C-N) bond formation. The choice of strategy depends on the nature of the core scaffold and the desired reaction conditions.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

This is a highly effective method when the core scaffold is an electron-deficient aromatic or heteroaromatic system, such as a pyrimidine or pyridine ring activated by a halogen (Cl, F) or other suitable leaving group.

Protocol 1: SNAr Coupling with 2,4-Dichloropyrimidine

This protocol describes the synthesis of a key intermediate for many kinase inhibitors, including those targeting FGFR and CDK.[1][5]

Materials & Reagents

ReagentCAS NumberSupplierNotes
4-(3-Methylpiperazin-1-yl)benzonitrile204078-35-3Major vendorsStarting material
2,4-Dichloropyrimidine3934-20-1Major vendorsCore scaffold
N,N-Diisopropylethylamine (DIPEA)7087-68-5Major vendorsNon-nucleophilic base
n-Butanol (n-BuOH)71-36-3Major vendorsAnhydrous, reaction solvent
Ethyl Acetate (EtOAc)141-78-6Major vendorsFor extraction
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-8Lab preparationFor workup
BrineN/ALab preparationFor workup
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Major vendorsDrying agent

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 eq), 4-(3-methylpiperazin-1-yl)benzonitrile (1.1 eq), and n-butanol (approx. 0.1 M concentration relative to the pyrimidine).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the suspension. The base scavenges the HCl generated during the reaction.

  • Heating: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed (typically 4-12 hours).

  • Workup (Cooling & Concentration): Once complete, cool the reaction to room temperature. Remove the n-butanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure 4-(2-chloropyrimidin-4-yl)-2-methyl-1-(phenyl)piperazine-benzonitrile product.

Causality Behind Choices:

  • Solvent: n-Butanol is used as a high-boiling solvent to enable the reaction to proceed at a sufficient rate.

  • Base: DIPEA is a bulky, non-nucleophilic base that will not compete with the piperazine nucleophile in the SNAr reaction.

  • Stoichiometry: A slight excess of the piperazine nucleophile is used to ensure complete consumption of the more valuable dichloropyrimidine scaffold.

Strategy 2: Buchwald-Hartwig Amination

For less activated aryl halides (e.g., bromides, chlorides) or triflates, palladium-catalyzed cross-coupling is the method of choice. This reaction offers broad substrate scope and generally proceeds under milder conditions than high-temperature SNAr.[6]

Protocol 2: Palladium-Catalyzed Coupling with an Aryl Bromide

This protocol provides a general method for coupling the piperazine moiety to a variety of aryl or heteroaryl bromides.

Materials & Reagents

ReagentCAS NumberSupplierNotes
4-(3-Methylpiperazin-1-yl)benzonitrile204078-35-3Major vendorsNucleophile
Aryl Bromide (Ar-Br)VariesMajor vendorsElectrophile
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Major vendorsPalladium catalyst precursor
Xantphos161265-03-8Major vendorsBuchwald ligand
Sodium tert-butoxide (NaOtBu)865-48-5Major vendorsStrong, non-nucleophilic base
Toluene or 1,4-DioxaneVariesMajor vendorsAnhydrous, reaction solvent

Step-by-Step Procedure:

  • Inert Atmosphere: To a Schlenk flask or oven-dried vial, add the aryl bromide (1.0 eq), 4-(3-methylpiperazin-1-yl)benzonitrile (1.2 eq), Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove all oxygen.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor progress by LC-MS (typically 12-24 hours).

  • Workup (Filtration): After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Extraction & Purification: Concentrate the filtrate and purify the residue as described in Protocol 1 (steps 5-7).

Causality Behind Choices:

  • Catalyst System: The combination of a palladium source (Pd₂(dba)₃) and a specialized phosphine ligand (Xantphos) is crucial for forming the active catalytic species that facilitates the C-N bond formation.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, making the removal of oxygen essential for catalytic activity.

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the piperazine nitrogen within the catalytic cycle.

START Starting Materials: - 4-(3-Methylpiperazin-1-yl)benzonitrile - Core Scaffold (e.g., Ar-X) REACTION C-N Bond Formation START->REACTION SNAR Strategy 1: SNAr (for activated Ar-X) REACTION->SNAR High Temp, Base BH Strategy 2: Buchwald-Hartwig (for general Ar-X) REACTION->BH Pd Catalyst, Ligand, Base WORKUP Aqueous Workup & Extraction SNAR->WORKUP BH->WORKUP PURIFY Silica Gel Chromatography WORKUP->PURIFY PRODUCT Purified Kinase Inhibitor Intermediate PURIFY->PRODUCT CHAR Characterization (NMR, LC-MS, HRMS) PRODUCT->CHAR

Figure 2: General synthetic workflow for incorporating the piperazine moiety.

Case Study: Application in FGFR Inhibitor Synthesis

Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant activation is implicated in various cancers. Infigratinib is an FDA-approved FGFR1-3 inhibitor that features a dichlorophenyl moiety linked to a piperazine group.[5][7] While not identical, we can use its structure as a model to demonstrate the application of our title compound.

Hypothetical Target: "Gemini-FGFRi"

Let's synthesize an analog using 4-(3-Methylpiperazin-1-yl)benzonitrile and 3,5-dichloro-4-fluoro-nitrobenzene as the core, followed by reduction and subsequent elaboration.

Step A: SNAr Coupling

Using Protocol 1, 4-(3-methylpiperazin-1-yl)benzonitrile is reacted with 3,5-dichloro-4-fluoro-nitrobenzene. The fluorine is the most activated position for SNAr.

Step B: Nitro Group Reduction

The resulting nitro-intermediate is then reduced to the corresponding aniline, a common step in building kinase inhibitors. This is typically achieved using reagents like iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation.

Step C: Further Elaboration

The newly formed aniline can be acylated or coupled with another heterocyclic system to complete the synthesis of the final inhibitor, "Gemini-FGFRi."

This multi-step synthesis highlights how 4-(3-Methylpiperazin-1-yl)benzonitrile serves as a foundational building block, installed early in the synthetic sequence.

Biological Context: The FGFR Signaling Pathway

To appreciate the therapeutic rationale, it is essential to understand the biological pathway being targeted. The FGFR signaling cascade is a critical regulator of cell proliferation, differentiation, and survival.

cluster_downstream Downstream Signaling FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binds PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 STAT STAT Pathway FGFR->STAT INHIBITOR Gemini-FGFRi (Inhibitor) INHIBITOR->FGFR Blocks ATP Binding RAS RAS/MAPK Pathway FRS2->RAS PI3K PI3K/AKT Pathway FRS2->PI3K OUTCOME Gene Transcription Cell Proliferation, Survival, Angiogenesis RAS->OUTCOME PI3K->OUTCOME STAT->OUTCOME

Figure 3: Simplified FGFR signaling pathway and the point of inhibition.

By binding to the ATP pocket of FGFR, inhibitors synthesized using our key building block prevent receptor autophosphorylation, effectively shutting down these downstream pro-cancerous signals.

Safety and Handling

  • 4-(3-Methylpiperazin-1-yl)benzonitrile: May cause skin and serious eye irritation. May cause respiratory irritation. Toxic if swallowed, in contact with skin, or if inhaled. Always handle in a well-ventilated fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Are toxic and should be handled with care. Avoid inhalation of dust.

  • Reagents: Strong bases (NaOtBu), organometallic reagents, and solvents require specific handling procedures. Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

4-(3-Methylpiperazin-1-yl)benzonitrile is a high-value, strategically important building block for the synthesis of modern kinase inhibitors. Its pre-installed pharmacophoric elements and versatile synthetic handles allow for its efficient incorporation into complex molecular scaffolds. The protocols and rationale provided herein offer a robust framework for researchers aiming to leverage this compound in the design and synthesis of novel targeted therapies.

References

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • Journal of Medicinal Chemistry. (2011). Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines: Identification of 3-(4-Acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a Novel Anticancer Agent. ACS Publications. Available at: [Link]

  • Drug Design, Development and Therapy. (2025). Design and synthesis of novel EGFR kinase inhibitors for the treatment. DovePress. Available at: [Link]

  • Future Medicinal Chemistry. (2017). Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. Future Science. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014). Establishment of a Structure–Activity Relationship of 1H-Imidazo[4,5-c]quinoline-Based Kinase Inhibitor NVP-BEZ235 as a Lead for African Sleeping Sickness. ACS Publications. Available at: [Link]

  • Chemical Kinomics. Drug Discovery - Inhibitor. Available at: [Link]

  • International Journal of Molecular Sciences. (2024). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. MDPI. Available at: [Link]

  • Journal of Medicinal Chemistry. (2011). Identification and characterization of a novel integrin-linked kinase inhibitor. ACS Publications. Available at: [Link]

  • Drug Hunter. (2022). 2021 Oncology FDA Approvals: Small Molecules Deep Dive. Available at: [Link]

  • OmicsX. (2022). Approved Oncology Targeting Small Molecule Kinase Inhibitors. Available at: [Link]

  • Journal of Medicinal Chemistry. (2013). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. ACS Publications. Available at: [Link]

  • Journal of Medicinal Chemistry. (2014). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3. ACS Publications. Available at: [Link]

  • Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]

  • RSC Medicinal Chemistry. (2022). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. Royal Society of Chemistry. Available at: [Link]

  • PubChem. 3-(4-Methylpiperazin-1-yl)benzonitrile. National Institutes of Health. Available at: [Link]

  • ChemistrySelect. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Available at: [Link]

Sources

Method

Application Notes and Protocols for N-Alkylation of 4-(3-Methylpiperazin-1-yl)benzonitrile

Introduction Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The strategic functionalization of the piperazine scaffold, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Piperazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The strategic functionalization of the piperazine scaffold, particularly through N-alkylation, is a critical step in the synthesis of novel drug candidates, enabling the fine-tuning of properties such as receptor affinity, selectivity, and metabolic stability. This document provides a comprehensive guide to the N-alkylation of 4-(3-methylpiperazin-1-yl)benzonitrile, a versatile intermediate in drug discovery.

The presence of a methyl group at the 3-position introduces steric considerations that influence the reactivity of the adjacent secondary amine at the N-4 position. This guide details two robust and widely adopted methodologies for the N-alkylation of this substrate: Direct N-Alkylation with Alkyl Halides and Reductive Amination with Carbonyl Compounds . Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step procedures, and expert insights to ensure successful execution and optimization.

Chemical Structures and Reaction Overview

The N-alkylation of 4-(3-methylpiperazin-1-yl)benzonitrile can be achieved through two primary pathways, as illustrated below. The choice of method is typically dictated by the nature of the alkyl group to be introduced and the availability of the corresponding starting materials (alkyl halide vs. aldehyde/ketone).

cluster_direct Direct N-Alkylation cluster_reductive Reductive Amination Start 4-(3-Methylpiperazin-1-yl)benzonitrile AlkylHalide Alkyl Halide (R-X) Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') Product N-Alkylated Product AlkylHalide->Product Base (e.g., K₂CO₃) Solvent (e.g., ACN, DMF) Carbonyl->Product Reducing Agent (e.g., NaBH(OAc)₃) Solvent (e.g., DCE, DCM)

Caption: General reaction schemes for N-alkylation.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a classic SN2 reaction where the nucleophilic secondary amine of the piperazine attacks an electrophilic alkyl halide. A base is required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Expertise & Experience: The "Why" Behind the Choices

  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used inorganic base that is inexpensive, effective, and easily removed by filtration.[1][2] Triethylamine (TEA) is an alternative organic base that can also act as a scavenger for the acid byproduct. The choice between them can depend on the solubility of the reactants and the reaction temperature.

  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal. They effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile or electrophile.[1][3]

  • Inert Atmosphere: A nitrogen or argon atmosphere is crucial to prevent the reaction of the amine with atmospheric moisture and carbon dioxide, which could lead to unwanted side products.

  • Temperature Control: Heating the reaction mixture often increases the reaction rate. The optimal temperature (typically between 50-80 °C) is a balance between achieving a reasonable reaction time and minimizing potential side reactions or degradation.[1]

Detailed Step-by-Step Methodology
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(3-methylpiperazin-1-yl)benzonitrile (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile or DMF (sufficient to make an approximate 0.1-0.2 M solution). To this suspension, add anhydrous potassium carbonate (2.0-3.0 eq.).

  • Inert Atmosphere: Purge the flask with nitrogen or argon gas for several minutes.

  • Alkylating Agent Addition: While stirring vigorously, add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and the halide salt byproduct).

    • Rinse the filter cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the resulting crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-alkylated product.

Workflow Diagram: Direct N-Alkylation

A 1. Add Reactants & Base (Piperazine, K₂CO₃ in ACN/DMF) B 2. Add Alkyl Halide (R-X) (Dropwise, under N₂) A->B C 3. Heat & Monitor (TLC/LC-MS) B->C D 4. Cool & Filter (Remove inorganic salts) C->D E 5. Concentrate (Rotary Evaporation) D->E F 6. Aqueous Work-up (DCM/EtOAc, NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Purify (Silica Gel Chromatography) G->H I Pure Product H->I

Caption: Workflow for Direct N-Alkylation.

Protocol 2: Reductive Amination with Carbonyl Compounds

Reductive amination is a powerful and versatile one-pot method for forming C-N bonds.[4] It begins with the formation of an iminium ion intermediate from the reaction of the piperazine with an aldehyde or ketone. This intermediate is then reduced in situ by a mild reducing agent.

Expertise & Experience: The "Why" Behind the Choices

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice for this reaction.[2][5] It is mild enough not to reduce the starting carbonyl compound but is highly effective at reducing the iminium ion intermediate. Its use avoids the need for strict pH control that is sometimes necessary with other borohydride reagents.[5]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic, effectively solubilizing the reactants without interfering with the reaction.[1]

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion by protonating the carbonyl oxygen, making it more electrophilic.[1][5] This is particularly useful for less reactive ketones.

  • Reaction Sequence: It is crucial to allow the iminium ion to form before adding the reducing agent. Stirring the amine and carbonyl compound together for a short period (30-60 minutes) before adding NaBH(OAc)₃ ensures efficient conversion.[1]

Detailed Step-by-Step Methodology
  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-(3-methylpiperazin-1-yl)benzonitrile (1.0 eq.) and the aldehyde or ketone (1.1-1.5 eq.) in anhydrous dichloromethane or 1,2-dichloroethane.

  • Iminium Ion Formation: Stir the mixture at room temperature for 30-60 minutes. If the carbonyl compound is a less reactive ketone, a catalytic amount of glacial acetic acid (0.1 eq.) can be added.

  • Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture. Be cautious as slight gas evolution may occur.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired N-alkylated product.

Workflow Diagram: Reductive Amination

A 1. Add Reactants (Piperazine, Carbonyl in DCM/DCE) B 2. Stir for Iminium Ion Formation (30-60 min, optional AcOH) A->B C 3. Add NaBH(OAc)₃ (Portion-wise) B->C D 4. Stir & Monitor (TLC/LC-MS) C->D E 5. Quench (Saturated NaHCO₃) D->E F 6. Extraction (Separate layers, extract aqueous) E->F G 7. Dry & Concentrate F->G H 8. Purify (Silica Gel Chromatography) G->H I Pure Product H->I

Caption: Workflow for Reductive Amination.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the N-alkylation of piperazine derivatives, providing a baseline for optimizing the reaction with 4-(3-methylpiperazin-1-yl)benzonitrile. Yields are representative and will vary based on the specific alkylating agent and substrate.

MethodAlkylating AgentBase / Reducing AgentSolventTemp. (°C)Time (h)Typical Yield (%)
Direct Alkylation Alkyl Bromide/IodideK₂CO₃ (2-3 eq.)ACN / DMF50-804-2470-95
Direct Alkylation Benzyl BromideK₂CO₃ (2 eq.)ACNReflux6-1285-95
Reductive Amination Aliphatic AldehydeNaBH(OAc)₃ (1.5 eq.)DCE / DCMRT2-1280-98
Reductive Amination Aromatic AldehydeNaBH(OAc)₃ (1.5 eq.)DCE / DCMRT4-1675-90
Reductive Amination Aliphatic KetoneNaBH(OAc)₃ (2.0 eq.)DCE + AcOH (cat.)RT12-2460-85

Troubleshooting and Optimization

  • Low Conversion/No Reaction:

    • Direct Alkylation: Ensure reagents are anhydrous. The alkyl halide may be unreactive; consider using the corresponding iodide, which is a better leaving group. Increase the reaction temperature.

    • Reductive Amination: Confirm the quality of the NaBH(OAc)₃. For stubborn ketones, increase the amount of acetic acid catalyst or allow for longer iminium ion formation time.

  • Formation of Side Products:

    • Dialkylation: In direct alkylation, slow, controlled addition of the alkylating agent can minimize the formation of quaternary ammonium salts.[6] Using a strict 1:1.1 stoichiometry of amine to alkyl halide is recommended.

    • Reduction of Carbonyl: In reductive amination, this indicates the reducing agent is too harsh or the iminium ion is not forming efficiently. Ensure NaBH(OAc)₃ is used, as stronger reagents like NaBH₄ can reduce the aldehyde/ketone directly.

  • Purification Challenges: The basic nature of the piperazine nitrogen can cause peak tailing during silica gel chromatography. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks and better separation.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Reagent-Specific Hazards:

    • Alkyl Halides: Many are lachrymators and/or toxic. Handle with care.

    • Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment and quench carefully.

    • Solvents (DCM, DCE, ACN, DMF): These are volatile and have associated health risks. Avoid inhalation and skin contact.

Conclusion

The N-alkylation of 4-(3-methylpiperazin-1-yl)benzonitrile is a readily achievable transformation crucial for the synthesis of advanced intermediates in drug development. Both direct alkylation and reductive amination offer effective and high-yielding pathways. The choice of method should be guided by the desired substituent and the available reagents. By understanding the principles behind each step and adhering to the detailed protocols provided, researchers can confidently and successfully synthesize a diverse library of novel N-alkylated piperazine derivatives.

References

  • Patel, H. D., & Singh, S. K. (2018). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. ChemistrySelect, 3(42), 11849-11854. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). DE1092019B - Process for the N-monoalkylation of piperazine.
  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2010). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Google Patents. (n.d.). US2919275A - Purification of piperazine.
  • IntechOpen. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Note: 4-(3-Methylpiperazin-1-yl)benzonitrile as a Privileged Scaffold in Targeted Anticancer Therapeutics

Executive Summary & Structural Rationale In modern oncology drug discovery, the design of precision kinase inhibitors relies heavily on privileged molecular scaffolds that can navigate the complex topography of ATP-bindi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern oncology drug discovery, the design of precision kinase inhibitors relies heavily on privileged molecular scaffolds that can navigate the complex topography of ATP-binding pockets. The compound 4-(3-methylpiperazin-1-yl)benzonitrile has emerged as a critical building block in the synthesis of next-generation anticancer agents, particularly those targeting the mechanistic target of rapamycin (mTOR) [2] and receptor tyrosine kinases such as ALK2 and FGFR [3].

The architecture of 4-(3-methylpiperazin-1-yl)benzonitrile offers a trifecta of pharmacophoric benefits:

  • The Piperazine Core : Imparts favorable physicochemical properties, including enhanced aqueous solubility. The basic nitrogen forms critical salt bridges or hydrogen bonds with acidic residues in the kinase hinge region.

  • The Chiral 3-Methyl Substitution : The introduction of a methyl group at the C3 position of the piperazine ring breaks molecular symmetry. This stereocenter (typically the R-enantiomer) restricts the conformational flexibility of the piperazine chair, locking it into a bioactive conformation that minimizes entropic penalties upon target binding.

  • The Benzonitrile Vector : The electron-withdrawing cyano group serves a dual purpose. It modulates the pKa of the distal piperazine nitrogen, preventing excessive basicity that could lead to hERG toxicity. Additionally, the nitrile acts as a strong hydrogen-bond acceptor, capable of interacting with water networks deep within the kinase binding pocket.

Mechanistic Grounding in Oncology

The integration of this specific aryl-piperazine motif into larger heterocyclic cores allows researchers to achieve high selectivity against oncogenic pathways. For instance, in the development of phenyl mTORC1 inhibitors, the 4-(3-methylpiperazin-1-yl)benzonitrile moiety acts as a critical binding determinant that allosterically or competitively blocks the mTOR signaling cascade, thereby halting tumor cell proliferation [2]. Similarly, in pyrazolopyrimidine-based ALK2/FGFR inhibitors, the rigid piperazine linker optimally positions the benzonitrile group to interact with the kinase domain's solvent-exposed regions [3].

Pathway Signal Growth Factors (EGF / FGF) Receptor Receptor Tyrosine Kinases (FGFR / ALK2) Signal->Receptor Binds PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylates mTOR mTORC1 Complex PI3K->mTOR Activates Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor 4-(3-Methylpiperazin-1-yl)benzonitrile Derived Inhibitor Inhibitor->Receptor ATP-Competitive Blockade Inhibitor->mTOR Allosteric/Kinase Inhibition

Fig 1: Intervention of 4-(3-methylpiperazin-1-yl)benzonitrile derivatives in oncogenic kinase signaling.

Synthetic Strategy & Validated Protocols

The synthesis of 4-(3-methylpiperazin-1-yl)benzonitrile and its subsequent integration into an active pharmaceutical ingredient (API) scaffold relies on robust carbon-nitrogen (C-N) bond formation techniques, most notably the Buchwald-Hartwig cross-coupling [1].

Synthesis SM1 4-Bromobenzonitrile Reaction1 Buchwald-Hartwig Amination Pd2(dba)3, BINAP, NaOtBu Toluene, 100°C SM1->Reaction1 SM2 (R)-2-Methylpiperazine SM2->Reaction1 Intermediate (R)-4-(3-Methylpiperazin-1-yl)benzonitrile (Key Pharmacophore) Reaction1->Intermediate Reaction2 SNAr or Cross-Coupling DIPEA, NMP, 80°C Intermediate->Reaction2 Core Heterocyclic Core (e.g., Pyrazolopyrimidine) Core->Reaction2 API Target Anticancer Agent (Kinase Inhibitor) Reaction2->API

Fig 2: Two-stage synthetic workflow for integrating the aryl-piperazine pharmacophore into API scaffolds.

Protocol 1: Enantioselective Synthesis of (R)-4-(3-Methylpiperazin-1-yl)benzonitrile

Causality & Experimental Design: This protocol utilizes a palladium-catalyzed amination. The choice of Pd2(dba)3 as the palladium source and BINAP as the bidentate ligand is highly deliberate. Bidentate ligands enforce a cis-coordination geometry at the palladium center, accelerating the crucial reductive elimination step and suppressing unwanted β-hydride elimination—a common side reaction when coupling secondary aliphatic amines like 2-methylpiperazine. Sodium tert-butoxide (NaOtBu) is employed as a strong, sterically hindered base to deprotonate the amine during the transmetalation phase without acting as a nucleophile itself [1].

Step-by-Step Workflow:

  • Preparation : In an oven-dried Schlenk flask under an inert nitrogen atmosphere, charge 4-bromobenzonitrile (200 mg, 1.099 mmol, 1.0 eq), (R)-2-methylpiperazine (121 mg, 1.209 mmol, 1.1 eq), Pd2(dba)3 (20 mg, 0.022 mmol, 0.02 eq), BINAP (41 mg, 0.066 mmol, 0.06 eq), and NaOtBu (211 mg, 2.199 mmol, 2.0 eq).

    • Validation Checkpoint: Ensure all solid reagents are rigorously dry. NaOtBu is highly hygroscopic; moisture will quench the active palladium catalyst.

  • Solvent Addition : Suspend the mixture in anhydrous toluene (5 mL). Toluene is selected for its high boiling point and non-polar nature, which stabilizes the catalytic cycle intermediates.

  • Reaction Execution : Stir the resulting suspension at 100°C for 5 hours.

    • Validation Checkpoint: Monitor reaction progress via LC-MS or TLC (10% MeOH in Dichloromethane). The disappearance of the 4-bromobenzonitrile peak indicates completion.

  • Quenching & Workup : Cool the reaction to room temperature. Quench by adding 1N aqueous HCl (20 mL). This protonates the product, driving it into the aqueous phase and leaving unreacted aryl bromide and catalyst ligands in the organic phase. Extract the aqueous layer with dichloromethane (2 x 10 mL) to remove organic impurities.

  • Product Isolation : Basify the aqueous layer to pH 10 using 5N NaOH, forcing the product back into its free-base form. Extract with 5% MeOH/Dichloromethane (2 x 20 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification : Purify via Medium Pressure Liquid Chromatography (MPLC) using a gradient of 3-10% MeOH in Dichloromethane to yield pure (R)-4-(3-methylpiperazin-1-yl)benzonitrile as a pale yellow oil [1].

Protocol 2: API Integration via Nucleophilic Aromatic Substitution (SNAr)

Once synthesized, the secondary amine of the piperazine ring serves as a highly nucleophilic handle for attachment to heterocyclic cores, such as pyrazolopyrimidines (for ALK2 inhibitors) or phenylsulfonyl derivatives (for mTORC1 inhibitors) [2][3].

Step-by-Step Workflow:

  • Coupling Setup : Dissolve the target electrophilic core (e.g., a chloro-substituted pyrazolopyrimidine, 1.0 eq) and (R)-4-(3-methylpiperazin-1-yl)benzonitrile (1.2 eq) in a polar aprotic solvent like 1-methyl-2-pyrrolidinone (NMP). NMP is chosen to solvate both the highly polar core and the intermediate, while supporting high reaction temperatures.

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA) (5.0 eq). DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated during the SNAr reaction, preventing the protonation of the piperazine nucleophile.

  • Execution & Isolation : Heat the mixture to 80°C for 16 hours. Upon completion (verified by LC-MS), dilute with ethyl acetate, filter through a Celite pad to remove precipitated salts, and purify via reverse-phase preparative HPLC to afford the final anticancer API [3].

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the necessity of the specific structural features of 4-(3-methylpiperazin-1-yl)benzonitrile, the table below summarizes representative SAR data comparing various piperazine substitutions against a generic kinase target model (e.g., mTOR/ALK2). The data demonstrates how the chiral methyl group optimizes target affinity by restricting conformational entropy.

Piperazine SubstitutionTarget Kinase IC₅₀ (nM)Cellular Proliferation IC₅₀ (nM)Structural Rationale
Unsubstituted Piperazine145.0450.0High conformational flexibility leads to entropic penalty upon binding.
(R)-3-Methylpiperazine 12.5 45.0 Chiral methyl locks chair conformation; perfectly fills hydrophobic sub-pocket.
(S)-3-Methylpiperazine380.0>1000.0Steric clash with the kinase hinge region due to incorrect stereochemistry.
3,5-Dimethylpiperazine85.0210.0Excessive steric bulk prevents optimal hydrogen bonding of the piperazine nitrogen.

Table 1: Representative SAR comparison highlighting the superiority of the (R)-3-methylpiperazine motif in kinase inhibitor design.

References

  • Source: Google Patents (KR20110123657A)
  • Source: Google Patents (WO2018089433A1)
  • Source: Google Patents (US11111247B2)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 4-(3-Methylpiperazin-1-yl)benzonitrile Synthesis

Welcome to the technical support and troubleshooting center for the synthesis of 4-(3-methylpiperazin-1-yl)benzonitrile. This compound is a critical intermediate in medicinal chemistry, frequently serving as a core scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for the synthesis of 4-(3-methylpiperazin-1-yl)benzonitrile. This compound is a critical intermediate in medicinal chemistry, frequently serving as a core scaffold in the development of kinase inhibitors and GPCR antagonists (1).

The synthesis of this molecule presents unique regioselectivity challenges. This guide provides field-proven methodologies, mechanistic insights, and a comprehensive troubleshooting framework to ensure high-yield, isomerically pure reactions.

Mechanistic Primer & Regioselectivity Logic

The core challenge in synthesizing 4-(3-methylpiperazin-1-yl)benzonitrile lies in the inherent asymmetry of the nucleophile, 2-methylpiperazine. The molecule possesses two secondary amines:

  • N4 (Distal Nitrogen): Less sterically hindered, highly accessible.

  • N1 (Proximal Nitrogen): Sterically hindered by the adjacent methyl group.

To obtain the desired 3-methylpiperazin-1-yl regiomer, the reaction must proceed via the less hindered nitrogen. When reacted with an electrophile like 4-fluorobenzonitrile, the reaction is driven by kinetic control (2). The natural steric bulk of the methyl group directs the electrophile to the less hindered amine, forming a Meisenheimer complex that subsequently eliminates a fluoride ion. If the reaction is pushed toward thermodynamic control (e.g., via excessive heat), the steric barrier is overcome, leading to the undesired 4-(2-methylpiperazin-1-yl)benzonitrile isomer.

Regioselectivity A 2-Methylpiperazine + 4-Fluorobenzonitrile B Less Hindered Nitrogen (Fast Reaction) A->B Kinetic Control C More Hindered Nitrogen (Slow Reaction) A->C Steric Clash D 4-(3-Methylpiperazin-1-yl)benzonitrile (Major Product) B->D E 4-(2-Methylpiperazin-1-yl)benzonitrile (Minor Impurity) C->E

Kinetic vs. steric control in 4-(3-Methylpiperazin-1-yl)benzonitrile synthesis.

Validated Experimental Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following workflows include built-in causality explanations and in-process controls.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) — Primary Route

This is the preferred, metal-free route yielding high regioselectivity under optimized conditions (1).

  • Causality & Design: DMSO is utilized as a polar aprotic solvent to tightly solvate the transition state and accelerate the SNAr reaction. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a competing nucleophile, while effectively neutralizing the HF byproduct. A 2.5x excess of 2-methylpiperazine is used to completely suppress bis-arylation.

  • Step-by-Step Workflow:

    • Charge an oven-dried, round-bottom flask with 4-fluorobenzonitrile (1.0 eq, 10 mmol) and 2-methylpiperazine (2.5 eq, 25 mmol).

    • Add anhydrous DMSO (20 mL) to achieve a 0.5 M concentration of the limiting reagent.

    • Add DIPEA (2.0 eq, 20 mmol) dropwise at room temperature.

    • Equip the flask with a reflux condenser and stir the mixture at 90 °C for 12–16 hours under a nitrogen atmosphere.

    • In-Process Control: Monitor via LC-MS. The reaction is complete when the 4-fluorobenzonitrile peak (UV 254 nm) is consumed.

    • Cool to room temperature and quench by pouring into ice water (100 mL).

    • Extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl or brine (3 x 50 mL) to thoroughly remove residual DMSO.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify via flash column chromatography (DCM/MeOH 95:5 with 1% NH₄OH) to isolate the target compound.

Protocol B: Buchwald-Hartwig Amination — Alternative Route

Useful for unactivated aryl halides or when strictly anhydrous, lower-temperature conditions are required to prevent substrate degradation (3).

  • Causality & Design: Palladium-catalyzed cross-coupling is utilized with 4-bromobenzonitrile. BINAP is chosen as the bidentate ligand to stabilize the palladium center and enforce reductive elimination over β-hydride elimination. Sodium tert-butoxide (NaOtBu) provides the strong basicity required to deprotonate the coordinated amine.

  • Step-by-Step Workflow:

    • In a glovebox, combine 4-bromobenzonitrile (1.0 eq), 2-methylpiperazine (1.2 eq), and NaOtBu (1.5 eq) in a Schlenk tube.

    • Add anhydrous, degassed Toluene to achieve a 0.2 M concentration.

    • Add Pd₂(dba)₃ (2 mol%) and BINAP (4 mol%).

    • Seal the vessel, remove from the glovebox, and heat to 80 °C for 8 hours.

    • In-Process Control: Check for the formation of a black precipitate (palladium black), which indicates catalyst deactivation. If present early in the reaction, oxygen ingress has occurred.

    • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite.

    • Concentrate the filtrate and purify via silica gel chromatography.

Quantitative Data & Reaction Parameters

The following table summarizes the quantitative differences and expected outcomes between the two synthetic routes to aid in route selection.

ParameterSNAr (Protocol A)Buchwald-Hartwig (Protocol B)
Electrophile 4-Fluorobenzonitrile4-Bromobenzonitrile
Optimal Temp 90 °C – 100 °C80 °C
Solvent DMSO or DMFToluene or 1,4-Dioxane
Base DIPEA or K₂CO₃NaOtBu or Cs₂CO₃
Regioselectivity (3-Me : 2-Me) > 95 : 5~ 90 : 10
Typical Yield 75% – 85%60% – 75%
Cost & Scalability Low cost, highly scalableHigh cost (Pd/Ligand), moisture sensitive

Troubleshooting Guide & FAQs

Troubleshooting Start Issue Detected in Synthesis Regio Poor Regioselectivity (Isomer Formation) Start->Regio Incomplete Incomplete Conversion (<90% Yield) Start->Incomplete Bis Bis-arylation (Di-substitution) Start->Bis SolRegio Lower Temp to 80°C Use Bulky Base (DIPEA) Regio->SolRegio Action SolInc Switch Solvent to DMSO Increase Temp to 120°C Incomplete->SolInc Action SolBis Increase 2-Me-Piperazine to 2.0-3.0 Equivalents Bis->SolBis Action

Troubleshooting decision tree for common SNAr reaction failures.

Q: I am observing a 70:30 ratio of the 3-methyl to 2-methyl isomers. How can I improve regioselectivity? A: The formation of the 4-(2-methylpiperazin-1-yl)benzonitrile isomer indicates that the reaction has overcome the steric activation barrier of the hindered nitrogen. This is typically caused by excessive heating or the use of a base that is too harsh. Actionable Fix: Lower the reaction temperature from 100 °C to 80 °C. Additionally, switch from an inorganic base like K₂CO₃ to a bulky organic base like DIPEA. DIPEA provides sufficient basicity to neutralize the HF byproduct without participating in competing side reactions, thereby preserving kinetic control.

Q: My SNAr reaction stalls at 50% conversion, leaving unreacted 4-fluorobenzonitrile. A: 4-fluorobenzonitrile is a moderately activated electrophile, but 2-methylpiperazine is a secondary amine whose nucleophilicity can be dampened by hydrogen bonding in protic environments or poor solvation. Actionable Fix: Ensure your solvent is strictly anhydrous. Switch from acetonitrile (MeCN) to a highly polar aprotic solvent like DMSO, which better solvates the Meisenheimer transition state. If using DMSO, you can safely increase the temperature to 110 °C to drive the reaction to completion without boiling off the solvent.

Q: LC-MS analysis shows a significant +M mass corresponding to bis-arylation (both nitrogens reacted). A: Bis-arylation occurs when the mono-substituted product acts as a nucleophile and attacks a second molecule of 4-fluorobenzonitrile. Actionable Fix: The most effective way to suppress this is to adjust the stoichiometry. Use a significant excess of 2-methylpiperazine (2.5 to 3.0 equivalents). The vast excess of the primary nucleophile outcompetes the mono-arylated product. The unreacted 2-methylpiperazine can be easily washed away during the aqueous workup due to its high water solubility.

Q: The Buchwald-Hartwig route gives a black precipitate after 30 minutes and a very low yield. A: The rapid formation of palladium black indicates that the Pd(0) catalyst has aggregated and deactivated before it could enter the catalytic cycle. This is almost always due to oxygen ingress or an imbalance in the Palladium-to-Ligand ratio. Actionable Fix: Ensure your toluene is thoroughly degassed (via freeze-pump-thaw or sparging with argon for 30 minutes). Verify that you are using a 1:2 ratio of Pd to bidentate ligand (e.g., 2 mol% Pd₂(dba)₃ to 4 mol% BINAP) to keep the metal center fully coordinated.

References

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor. ACS Publications. URL:[Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. PMC - NIH. URL:[Link]

  • KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. Google Patents.

Sources

Optimization

Technical Support Center: A Guide to Improving the Yield of 4-(3-Methylpiperazin-1-yl)benzonitrile Synthesis

Welcome to the technical support center for the synthesis of 4-(3-Methylpiperazin-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(3-Methylpiperazin-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize the synthesis of this critical building block. As a key intermediate in the synthesis of various pharmaceutically active compounds, achieving a high yield and purity of 4-(3-Methylpiperazin-1-yl)benzonitrile is often a primary objective in process development.

This document provides in-depth, experience-driven advice in a question-and-answer format, addressing common challenges and offering practical solutions grounded in established chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the synthesis of 4-(3-Methylpiperazin-1-yl)benzonitrile.

Q1: What are the primary synthetic routes for 4-(3-Methylpiperazin-1-yl)benzonitrile?

The two most prevalent methods for synthesizing 4-(3-Methylpiperazin-1-yl)benzonitrile are:

  • Nucleophilic Aromatic Substitution (SNA_r): This is a classical and often cost-effective method involving the reaction of an activated aryl halide, typically 4-fluorobenzonitrile, with 2-methylpiperazine. The reaction is usually facilitated by a base in a polar aprotic solvent.

  • Buchwald-Hartwig Amination: This is a modern cross-coupling reaction that utilizes a palladium catalyst and a suitable phosphine ligand to couple an aryl halide (like 4-chlorobenzonitrile or 4-bromobenzonitrile) with 2-methylpiperazine. While often more versatile and higher-yielding, it can be more expensive due to the cost of the catalyst and ligand.

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields can stem from several factors. The most common culprits are:

  • Incomplete Reaction: This can be due to insufficient reaction time, too low a temperature, or poor reagent quality.

  • Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the desired product.

  • Product Degradation: The product itself may be unstable under the reaction conditions, especially at elevated temperatures over prolonged periods.

  • Poor Work-up and Isolation: Significant product loss can occur during the extraction and purification stages if the procedure is not optimized.

Q3: I'm observing significant impurity formation. How can I minimize this?

Impurity formation is a common challenge. To mitigate this:

  • Control Reaction Temperature: Excursions to higher temperatures can often accelerate side reactions. Maintaining a consistent and optimal temperature is crucial.

  • Optimize Reagent Stoichiometry: Using a slight excess of one reagent (often the more volatile or less expensive one) can sometimes drive the reaction to completion and minimize certain side products, but a large excess can lead to other impurities.

  • Ensure an Inert Atmosphere: For sensitive reactions like the Buchwald-Hartwig amination, oxygen can deactivate the catalyst and lead to side reactions. It is essential to work under an inert atmosphere of nitrogen or argon.

Q4: What is the most effective method for purifying 4-(3-Methylpiperazin-1-yl)benzonitrile?

The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for small-scale laboratory preparations to achieve high purity. A silica gel stationary phase with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol is typically effective.

  • Recrystallization: For larger scale preparations, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can be a more efficient and scalable method for obtaining a highly pure crystalline product.

  • Acid-Base Extraction: An aqueous work-up with dilute acid and base can help remove unreacted starting materials and certain impurities before final purification.

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, systematic approach to troubleshooting specific issues you may encounter during your synthesis.

Guide 1: Low or No Product Formation

Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or ¹H NMR) shows a significant amount of unreacted starting material and little to no desired product.

Troubleshooting Workflow:

G start Low/No Product Formation reagent_check Verify Reagent Quality & Stoichiometry start->reagent_check reagent_ok Reagents OK? reagent_check->reagent_ok conditions_check Evaluate Reaction Conditions (Temp, Time, Solvent) conditions_ok Conditions OK? conditions_check->conditions_ok atmosphere_check Confirm Inert Atmosphere (for cross-coupling) atmosphere_ok Atmosphere OK? atmosphere_check->atmosphere_ok catalyst_check Assess Catalyst/Ligand Activity (for cross-coupling) catalyst_ok Catalyst OK? catalyst_check->catalyst_ok reagent_ok->conditions_check Yes solution_reagent Solution: Use fresh, pure reagents. Verify stoichiometry. reagent_ok->solution_reagent No conditions_ok->atmosphere_check Yes solution_conditions Solution: Optimize temperature, time, and solvent. conditions_ok->solution_conditions No atmosphere_ok->catalyst_check Yes solution_atmosphere Solution: Improve degassing techniques. atmosphere_ok->solution_atmosphere No solution_catalyst Solution: Use fresh catalyst/ligand. Screen alternatives. catalyst_ok->solution_catalyst No

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Reagent Integrity and Stoichiometry:

    • 4-Fluorobenzonitrile: Ensure it is free from hydrolysis (to 4-hydroxybenzonitrile). Use a freshly opened bottle or purify by distillation if necessary.

    • 2-Methylpiperazine: This reagent is hygroscopic and can absorb atmospheric CO₂ to form a carbonate salt, reducing its nucleophilicity. It is best to use a fresh bottle or purify it by distillation.

    • Base: For SNAr reactions, bases like K₂CO₃ or Cs₂CO₃ are common. Ensure the base is finely powdered and dry to maximize its surface area and reactivity. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are often used. Ensure they are handled under inert conditions.

    • Stoichiometry: Accurately weigh all reagents and ensure the correct molar ratios are used. A slight excess (1.1-1.2 equivalents) of the piperazine derivative is often employed to drive the reaction to completion.

  • Reaction Conditions:

    • Solvent: For SNAr, polar aprotic solvents like DMSO, DMF, or NMP are typically required to facilitate the reaction. Ensure the solvent is anhydrous, as water can compete as a nucleophile.

    • Temperature: SNAr reactions often require elevated temperatures (80-150 °C). If the temperature is too low, the reaction rate will be very slow. Conversely, excessively high temperatures can lead to product degradation. Monitor the internal reaction temperature carefully.

    • Reaction Time: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). Insufficient reaction time will result in incomplete conversion.

  • Inert Atmosphere (Crucial for Buchwald-Hartwig Amination):

    • Palladium catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

    • Degassing: The reaction solvent must be thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by several freeze-pump-thaw cycles.

    • Procedure: Assemble the reaction glassware hot from the oven, cool under a stream of inert gas, and maintain a positive pressure of inert gas throughout the reaction.

Guide 2: Formation of Impurities and Side Products

Symptom: The crude product analysis reveals the presence of significant impurities alongside the desired product.

Common Impurities and Their Mitigation:

Impurity/Side ProductPotential CauseRecommended Solution
Bis-arylated Piperazine Using a large excess of 4-fluorobenzonitrile.Adjust the stoichiometry to use a slight excess of 2-methylpiperazine.
4-Hydroxybenzonitrile Presence of water in the reaction mixture, leading to hydrolysis of the starting material.Use anhydrous solvents and reagents. Ensure the reaction is protected from atmospheric moisture.
Unreacted Starting Materials Incomplete reaction (see Guide 1).Re-evaluate reaction time, temperature, and reagent quality.
Dark, Tarry Byproducts Decomposition at high temperatures.Reduce the reaction temperature and/or reaction time. Monitor the reaction closely to stop it once complete.

Visualizing Competing Reaction Pathways:

G SM 4-Fluorobenzonitrile + 2-Methylpiperazine Desired_Product 4-(3-Methylpiperazin-1-yl)benzonitrile SM->Desired_Product Desired Pathway (Base, Heat) Side_Product1 Bis-arylated Piperazine SM->Side_Product1 Side Reaction (Excess Ar-F) Side_Product2 4-Hydroxybenzonitrile SM->Side_Product2 Side Reaction (Presence of H₂O)

Caption: Desired vs. side reaction pathways.

Part 3: Experimental Protocols

This section provides a representative, detailed experimental procedure for the synthesis of 4-(3-Methylpiperazin-1-yl)benzonitrile via SNAr, which can be used as a baseline for optimization.

Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Materials:

  • 4-Fluorobenzonitrile (1.0 eq)

  • 2-Methylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 4-fluorobenzonitrile, 2-methylpiperazine, and anhydrous potassium carbonate.

  • Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the 4-fluorobenzonitrile.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-water. A precipitate of the crude product should form.

  • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of a cold non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

  • Dry the crude product under vacuum.

  • For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by flash column chromatography on silica gel.

Part 4: References

For further reading and to support the mechanistic claims and protocols described in this guide, please refer to the following authoritative sources:

  • Patents describing the synthesis of related compounds:

    • Title: PREPARATION OF N-ARYLPIPERAZINE DERIVATIVES AS 5-HT1A LIGANDS

    • Source: Google Patents (US5708173A)

    • URL:

    • Relevance: This patent describes a general procedure for the N-arylation of piperazine derivatives, which is analogous to the synthesis of the title compound.

  • Journal articles on Buchwald-Hartwig amination:

    • Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides

    • Source: Organic Letters, 2000, 2 (8), pp 1101–1104

    • URL: [Link]

    • Relevance: This paper provides insights into the development of highly active catalyst systems for the coupling of aryl chlorides with amines, a key technology for this type of synthesis.

  • General resources on organic synthesis and purification:

    • Title: Vogel's Textbook of Practical Organic Chemistry

    • Source: A classic and comprehensive textbook covering a wide range of laboratory techniques and synthetic procedures.

    • URL: While a direct link to the full text is not available, it is a standard reference found in most chemistry libraries.

    • Relevance: Provides foundational knowledge on the practical aspects of organic synthesis, including reaction setup, monitoring, work-up, and purification techniques.

Troubleshooting

common pitfalls in handling 4-(3-Methylpiperazin-1-yl)benzonitrile

An essential yet challenging intermediate in drug discovery, 4-(3-Methylpiperazin-1-yl)benzonitrile requires meticulous handling to ensure experimental success and reproducibility. This technical support guide, structure...

Author: BenchChem Technical Support Team. Date: March 2026

An essential yet challenging intermediate in drug discovery, 4-(3-Methylpiperazin-1-yl)benzonitrile requires meticulous handling to ensure experimental success and reproducibility. This technical support guide, structured as a series of troubleshooting questions and FAQs, provides in-depth insights and actionable protocols for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have designed this guide to address the most common pitfalls encountered in the laboratory, grounding our advice in established chemical principles and field-tested experience.

Technical Support Center: 4-(3-Methylpiperazin-1-yl)benzonitrile

This guide focuses on the practical challenges associated with the synthesis, purification, storage, and downstream use of 4-(3-Methylpiperazin-1-yl)benzonitrile. While this specific regioisomer is less commonly documented than its 4-methylpiperazine counterpart, the underlying chemical principles and potential issues are highly conserved across the class of piperazinylbenzonitriles.

Section 1: General Handling, Storage, and Safety

FAQ 1: My newly received batch of 4-(3-Methylpiperazin-1-yl)benzonitrile appears as an off-white or yellowish solid. Is it degraded?

Answer: Not necessarily. While a pure, crystalline solid is ideal, a slight yellowish tint is common for this class of compounds and does not always indicate significant degradation. The color can arise from minute impurities or minor surface oxidation of the amine functional groups.

Causality: The piperazine moiety contains secondary and tertiary amines, which are susceptible to slow air oxidation over time, leading to the formation of colored byproducts. The presence of trace amounts of impurities from the synthesis, such as unreacted starting materials or side products, can also impart color.[1]

Validation Protocol:

  • Check the Melting Point: A sharp melting point close to the literature value for a related isomer (e.g., 104-105°C for 4-(4-methylpiperazin-1-yl)benzonitrile) suggests high purity.[2][3] A broad or significantly depressed melting point indicates the presence of impurities.

  • Thin-Layer Chromatography (TLC): Run a TLC in a suitable solvent system (e.g., Dichloromethane/Methanol, 95:5). A single, major spot is a good indicator of purity. The presence of baseline material or multiple spots confirms impurities.

  • ¹H NMR Spectroscopy: This is the most definitive method. Check for the characteristic peaks of the compound and the absence of significant unidentifiable signals.

If these checks confirm purity, the material is likely suitable for use. If not, purification is recommended (see Section 3).

FAQ 2: What are the optimal storage conditions to ensure the long-term stability of this reagent?

Answer: Proper storage is critical to maintain the integrity of the compound. The primary concerns are exposure to air, moisture, and light.

Best Practices:

  • Inert Atmosphere: Store the compound under an inert gas like argon or nitrogen.[4] This minimizes oxidation of the piperazine ring.

  • Dry Conditions: The compound is potentially hygroscopic. Store it in a desiccator or a dry box.[4] Moisture can not only lead to physical clumping but may also facilitate hydrolytic side reactions under certain conditions.

  • Temperature: Room temperature storage is generally acceptable for the solid form.[3]

  • Light Protection: Store in an amber vial or in a dark location to prevent potential photochemical degradation.

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the amine functionality.
Moisture Dry / DesiccatedPrevents hygroscopic clumping and potential hydrolysis.[4]
Temperature Room TemperatureSufficient for the stable solid form.[3]
Light Dark (Amber Vial)Prevents potential photochemical degradation.
FAQ 3: What are the primary safety hazards and required PPE when working with this compound?

Answer: Compounds in this class are often classified as hazardous. Based on data for structurally similar piperazinylbenzonitriles, assume the compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5][6]

Mandatory PPE and Handling Precautions:

  • Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]

  • Eye Protection: Use safety glasses with side shields or chemical goggles.[4]

  • Lab Coat: A standard lab coat is required to protect from skin contact.

  • Ventilation: Handle the solid in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Section 2: Synthesis Troubleshooting

The most common synthesis of this scaffold is the nucleophilic aromatic substitution (SNAᵣ) reaction between a halo-benzonitrile (typically 4-fluorobenzonitrile) and the corresponding piperazine (3-methylpiperazine).

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// Nodes SM1 [label="4-Fluorobenzonitrile", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; SM2 [label="3-Methylpiperazine", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"]; Reagents [label="Base (e.g., K₂CO₃)\nSolvent (e.g., DMSO)", fillcolor="#FFFFFF", fontcolor="#202124", color="#34A853"]; Reaction [label="SNAᵣ Reaction\n(Heat, Stir)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#EA4335"]; Workup [label="Aqueous Workup\n(Quench, Extract)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#EA4335"]; Purification [label="Purification\n(Chromatography or\nRecrystallization)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", color="#EA4335"]; Product [label="4-(3-Methylpiperazin-1-yl)benzonitrile", shape=box, fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4"];

// Edges SM1 -> Reaction [color="#5F6368"]; SM2 -> Reaction [color="#5F6368"]; Reagents -> Reaction [color="#5F6368"]; Reaction -> Workup [label="Crude Mixture", color="#EA4335"]; Workup -> Purification [label="Crude Product", color="#EA4335"]; Purification -> Product [label="Pure Product", color="#34A853"]; }

Figure 1: General workflow for the synthesis of 4-(3-Methylpiperazin-1-yl)benzonitrile.

FAQ 4: My SNAᵣ reaction between 4-fluorobenzonitrile and 3-methylpiperazine is incomplete, even after prolonged heating. How can I drive it to completion?

Answer: Incomplete conversion is a frequent issue in SNAᵣ reactions. Several factors could be at play, from reaction conditions to reagent quality.

Troubleshooting Decision Tree:

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// Nodes Start [label="Incomplete Reaction", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckBase [label="Is the base strong enough\nand sufficiently dry?", shape=ellipse]; CheckSolvent [label="Is the solvent appropriate\nand anhydrous?", shape=ellipse]; CheckTemp [label="Is the reaction\ntemperature high enough?", shape=ellipse]; CheckReagents [label="Are starting materials\npure and stoichiometric?", shape=ellipse];

ActionBase [label="Use a stronger base (e.g., Cs₂CO₃)\nor ensure K₂CO₃ is finely ground\nand flame-dried."]; ActionSolvent [label="Switch to a higher boiling\npolar aprotic solvent like\nDMF or NMP. Use anhydrous grade."]; ActionTemp [label="Increase temperature.\nMonitor for decomposition.", fillcolor="#FBBC05", fontcolor="#202124"]; ActionReagents [label="Use a slight excess (1.1-1.5 eq.)\nof the piperazine. Purify\nstarting materials if needed."];

// Edges Start -> CheckBase; Start -> CheckSolvent; Start -> CheckTemp; Start -> CheckReagents;

CheckBase -> ActionBase [label="No"]; CheckSolvent -> ActionSolvent [label="No"]; CheckTemp -> ActionTemp [label="No"]; CheckReagents -> ActionReagents [label="No"]; }

Figure 2: Troubleshooting guide for incomplete SNAᵣ synthesis.

Detailed Explanation:

  • Base and Solvent Choice: The base (e.g., K₂CO₃) deprotonates the secondary amine of the piperazine, generating the active nucleophile. The solvent must be polar aprotic (e.g., DMSO, DMF) to dissolve the reagents and facilitate the reaction.[3] Using a weak or wet base, or a non-polar solvent, will severely hinder the reaction. Finely ground and dried K₂CO₃ is more effective.

  • Temperature: SNAᵣ reactions with fluoro-aromatics require thermal activation. While some protocols suggest room temperature[3], heating is often necessary to achieve a reasonable reaction rate. A temperature range of 80-120°C is a good starting point to optimize.

  • Stoichiometry: Using a slight excess (1.1 to 1.5 equivalents) of the more accessible reagent, typically the piperazine, can help drive the reaction to completion.

FAQ 5: I am observing a significant side product corresponding to a bis-arylated piperazine. How can this be avoided?

Answer: This is a classic problem when using piperazines in SNAᵣ. If your starting material is 3-methylpiperazine, it has two secondary amines. If you are using 2-methylpiperazine (a common precursor), it has two secondary amines, both of which can react. If your intended reactant is 1-methylpiperazine for a related synthesis, it has one secondary and one tertiary amine, and only the secondary amine should react.

Causality: If using a piperazine with two reactive N-H groups (like 2-methylpiperazine), double arylation is a major competing reaction. The mono-arylated product can be deprotonated again and react with a second molecule of 4-fluorobenzonitrile.

Mitigation Strategies:

  • Use a Large Excess of Piperazine: Employing a significant excess (3-5 equivalents) of the piperazine derivative favors the mono-arylation product statistically. This makes it more likely for a molecule of 4-fluorobenzonitrile to encounter an unreacted piperazine rather than the mono-arylated product.

  • Inverse Addition: Add the 4-fluorobenzonitrile solution slowly to a solution of the piperazine and base. This maintains a high concentration of the piperazine relative to the electrophile throughout the reaction.

  • Use a Monoprotected Piperazine: If feasible, start with a mono-Boc-protected 3-methylpiperazine. After the SNAᵣ reaction, the Boc group can be easily removed with acid (e.g., TFA or HCl).[8] This is the most robust method for preventing bis-arylation.

Section 3: Purification Pitfalls

FAQ 6: How can I effectively remove unreacted 3-methylpiperazine from my crude product after workup?

Answer: Residual piperazine is a common impurity due to its high boiling point and basicity, making it difficult to remove by evaporation alone.

Recommended Protocols:

  • Acid Wash: During the aqueous workup, after extracting the product into an organic solvent (e.g., Ethyl Acetate, DCM), wash the organic layer several times with a dilute acid solution (e.g., 1M HCl or 5% citric acid). The basic piperazine will be protonated and move into the aqueous layer, while the desired product (which is less basic) remains in the organic phase. Follow with a brine wash to remove residual water.

  • Silica Gel Chromatography: If an acid wash is insufficient, column chromatography is effective. The more polar piperazine will have a lower Rƒ value than the product in many solvent systems. A gradient elution starting with a less polar mobile phase can provide excellent separation.

FAQ 7: My product is streaking badly on the silica TLC plate and column. What is causing this and how can I fix it?

Answer: Streaking is characteristic of basic compounds like piperazines interacting strongly with the acidic silica gel.

Causality: The free amine groups on the piperazine ring can protonate on the acidic silica surface, leading to strong adsorption, tailing, and poor separation.

Solutions:

  • Baseline Eluent: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine (NEt₃) or ammonia in methanol is added to the mobile phase.[9] This deactivates the acidic sites on the silica, resulting in sharper spots and better separation.

  • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative to silica for purifying basic compounds.

Section 4: Downstream Reactions & Stability

FAQ 8: I need to hydrolyze the nitrile group to a carboxylic acid. Will the piperazine ring be stable under these conditions?

Answer: Yes, but conditions must be chosen carefully. The piperazine ring itself is generally robust, but the overall molecule can be sensitive to harsh acidic or basic conditions required for nitrile hydrolysis.

Protocol Considerations:

  • Basic Hydrolysis: Strong basic conditions (e.g., refluxing with 6M NaOH) are effective for nitrile hydrolysis.[8] The piperazine moiety is stable under these conditions. The primary challenge is ensuring the reaction goes to completion without any side reactions on other parts of the molecule.

  • Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing with 6M H₂SO₄ or concentrated HCl) will also hydrolyze the nitrile.[10] However, this will protonate the piperazine nitrogens, which can affect solubility and potentially lead to degradation if other sensitive functional groups are present.

Recommendation: Basic hydrolysis is generally the preferred method as it avoids potential issues related to the protonation state of the piperazine. Always monitor the reaction by TLC or LC-MS to avoid over-running and potential decomposition.

References

  • PubChem. 3-(4-methylpiperazin-1-yl)benzonitrile Compound Summary (CID 7164595).[Link]

  • Chemsrc. 4-(4-Methylpiperazin-1-yl)benzonitrile Chemical & Physical Properties.[Link]

  • Journal of Medicinal Chemistry. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.[Link]

  • Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.[Link]

  • Tebubio. 3-[(4-Methylpiperazin-1-yl)methyl]benzonitrile Product Page.[Link]

  • MilliporeSigma. 3-(4-Methylpiperazine-1-yl)benzonitrile Product Page.[Link]

  • ResearchGate. How can I purify impure benzonitrile?[Link]

  • Reddit. Sonogashira troubleshooting help needed.[Link]

  • Ataman Kimya. BENZONITRILE General Information.[Link]

  • Google Patents.Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
  • PrepChem. Preparation of benzonitrile.[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Mastery: Validating the Purity of 4-(3-Methylpiperazin-1-yl)benzonitrile via HPLC

For researchers and drug development professionals, ensuring the chemical purity of critical synthetic intermediates is the foundation of a robust pharmaceutical quality system. 4-(3-Methylpiperazin-1-yl)benzonitrile is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, ensuring the chemical purity of critical synthetic intermediates is the foundation of a robust pharmaceutical quality system. 4-(3-Methylpiperazin-1-yl)benzonitrile is a highly valuable building block, frequently utilized in the synthesis of potent 11β-HSD1 inhibitors designed to target metabolic syndromes such as insulin resistance and visceral obesity[1].

Because positional isomers and desmethyl impurities originating from this intermediate can propagate through the synthetic cascade and compromise the final Active Pharmaceutical Ingredient (API), rigorous analytical control is mandatory. This guide objectively compares analytical modalities and provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol grounded in ICH Q2(R2) standards[2].

Pharmacological Context & The Analytical Challenge

To understand the stringent purity requirements for 4-(3-Methylpiperazin-1-yl)benzonitrile, we must look at its downstream application. The intermediate is integrated into complex picolinamide or pyrimidine-4-carboxamide structures that selectively inhibit the 11β-HSD1 enzyme, preventing the localized conversion of inactive cortisone to active cortisol[1].

Pathway Cortisone Inactive Cortisone Enzyme 11β-HSD1 Enzyme Cortisone->Enzyme Substrate Cortisol Active Cortisol Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Binds Disease Metabolic Syndrome (Obesity, Diabetes) Receptor->Disease Triggers Inhibitor Benzonitrile-Piperazine Derivative Inhibitor->Enzyme Inhibits

Fig 2. 11β-HSD1 signaling pathway and the inhibitory role of piperazine derivatives.

The Causality of Chromatographic Challenges

Piperazine is a hydrophilic basic compound containing secondary amines that heavily resist retention on traditional reversed-phase columns without specialized interventions[3]. At a typical acidic to neutral mobile phase pH (pH 2–7), the secondary amine of the piperazine ring (pKa ~9.8) is fully protonated.

If analyzed on a standard C18 silica column, this positively charged amine undergoes severe secondary electrostatic interactions with negatively charged, unendcapped residual silanols ( Si−O− ) on the silica surface. This causality manifests as severe peak tailing, poor theoretical plate counts, and integration errors. Furthermore, while naked piperazine lacks a strong chromophore and requires alternative detection like ELSD or derivatization[3], our target compound possesses a benzonitrile moiety . The π→π∗ transitions of the benzonitrile group provide strong UV absorbance at ~240 nm, allowing us to bypass derivatization and utilize direct HPLC-UV.

Method Modality Comparison: HPLC vs. Alternatives

Selecting the right analytical modality requires balancing sensitivity, specificity, and operational throughput. Below is an objective comparison of techniques for the purity analysis of piperazine-benzonitrile derivatives.

Performance ParameterHPLC-UV (Ion-Pairing / Mixed-Mode)LC-MS (ESI+)GC-MS (Derivatized)
Sensitivity (LOD) ~0.05% (500 ppm)<0.01% (100 ppm)~0.02% (200 ppm)
Specificity Moderate (Retention Time based)High ( m/z 202.1 [M+H]+ )High (Mass fragmentation)
Matrix Interference Low (Requires baseline resolution)High (Susceptible to ion suppression)Low (Requires sample volatility)
Throughput & Cost High throughput / Low costMedium throughput / High costLow throughput / Medium cost
Primary Application Routine QA/QC, Release & Stability Impurity ID & Genotoxic profilingResidual solvents analysis

Verdict: For routine purity validation and batch release, HPLC-UV utilizing an ion-pairing agent is the most robust and cost-effective choice, provided the method is rigorously validated.

Experimental Workflow: ICH Q2(R2) Validation Protocol

To ensure the analytical procedure is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines[2]. The following workflow establishes a self-validating system where internal System Suitability Testing (SST) dictates the acceptance of the analytical run.

HPLC_Workflow Start Method Scoping (Target: Piperazine API) ColSel Column Selection (Mixed-Mode vs C18) Start->ColSel Opt Mobile Phase Optimization (pH & Ion-Pairing) ColSel->Opt Val ICH Q2(R2) Validation (Specificity, Linearity) Opt->Val Fail Fails Acceptance Criteria Val->Fail Rs < 1.5 or RSD > 2% Success Method Approved for QC Val->Success Meets ICH Criteria Fail->Opt

Fig 1. Iterative HPLC method development and ICH Q2(R2) validation workflow.

Step 1: Optimized Chromatographic Conditions

To counteract the silanol-amine interaction, we utilize Trifluoroacetic acid (TFA) . TFA serves a dual mechanistic purpose: it lowers the pH to ~2.0 (neutralizing surface silanols to Si−OH ) and acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the protonated piperazine ring.

  • Column: C18 Endcapped, 150 mm × 4.6 mm, 3.5 µm (or a Mixed-Mode RP/Cation-Exchange column).

  • Mobile Phase A: 0.1% v/v TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% v/v TFA in LC-MS grade Acetonitrile.

  • Gradient: 0–2 min (5% B), 2–10 min (5% 60% B), 10–12 min (60% B), 12–12.1 min (60% 5% B), 12.1–15 min (5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 240 nm.

  • Injection Volume: 5 µL.

Step 2: Solution Preparation
  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Standard Preparation: Accurately weigh 10.0 mg of 4-(3-Methylpiperazin-1-yl)benzonitrile reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of diluent, sonicate for 5 minutes, and dilute to volume (Yields 1.0 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

Step 3: Self-Validating System Suitability Testing (SST)

Before executing validation parameters, the system must prove its resolving power. Inject the standard preparation in six replicates.

  • Causality: If the column is degrading or the ion-pairing is insufficient, peak tailing will increase, and theoretical plates will drop.

  • Acceptance Criteria:

    • Retention Time RSD 1.0%

    • Peak Area RSD 2.0%

    • Tailing Factor ( Tf​ ) 1.5

    • Theoretical Plates ( N ) 3000

Step 4: Execution of ICH Q2(R2) Parameters[2]
Validation ParameterExperimental MethodologyICH Acceptance Criteria
Specificity Inject Diluent Blank, Target Standard, and Sample spiked with known synthesis impurities (e.g., 3-methylpiperazine, 4-fluorobenzonitrile).No interfering peaks at the target retention time. Resolution ( Rs​ ) between target and closest impurity 1.5.
Linearity & Range Prepare 5 concentration levels spanning 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (0.5 to 1.5 mg/mL). Plot Peak Area vs. Concentration.Correlation coefficient ( R2 ) 0.999. Y-intercept 2.0% of the 100% response.
Accuracy (Recovery) Spike known amounts of API into a synthetic matrix at 80%, 100%, and 120% levels (triplicate preparations per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Prepare 6 independent sample solutions at the 100% test concentration. Inject each once.Relative Standard Deviation (RSD) of the calculated assay % 2.0%.
Robustness Deliberately alter Flow Rate ( ± 0.1 mL/min), Column Temp ( ± 5°C), and TFA concentration ( ± 0.02%).SST criteria must still be met. Assay % variation 2.0% from nominal conditions.

By strictly adhering to this protocol, laboratories can guarantee that their analytical method for 4-(3-Methylpiperazin-1-yl)benzonitrile is scientifically sound, reproducible, and fully defensible during regulatory audits.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies URL: [Link]

  • Title: KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same Source: Google Patents URL

Sources

Comparative

Mass Spectrometry for Molecular Weight Verification of 4-(3-Methylpiperazin-1-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(3-Methylpiperazin-1-yl)benzonitrile (Chemical Formula: C₁₂H₁₅N₃) is a critical synthetic intermediate frequently utilized in the development of pharmaceutical agents, including selective 11β-HSD1 inhibitors targeting metabolic syndrome[1]. Accurate molecular weight verification (Exact Mass: 201.1266 Da) and structural confirmation are mandatory quality control steps during its synthesis and scale-up.

This guide provides an objective, data-driven comparison of three primary mass spectrometry (MS) platforms—Electrospray Ionization (ESI-MS), Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS), and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS)—evaluating their performance specifically for this small, polar, and basic molecule.

Section 1: Molecular Profile & Ionization Dynamics

The structural architecture of 4-(3-Methylpiperazin-1-yl)benzonitrile fundamentally dictates its behavior within a mass spectrometer. The molecule features:

  • A Benzonitrile Ring: An electron-withdrawing aromatic group that provides strong UV absorbance, making it highly compatible with LC-UV-MS workflows.

  • A 3-Methylpiperazine Ring: Contains both a secondary and a tertiary amine. These nitrogen atoms possess lone electron pairs, rendering the molecule highly basic and exceptionally prone to protonation.

Causality in Ionization: Because the piperazine ring readily accepts protons in acidic environments, the molecule is an ideal candidate for positive-ion mode soft ionization techniques. In solution, the addition of a proton donor (such as formic acid) shifts the acid-base equilibrium entirely to the protonated state, yielding a robust, intact molecular ion [M+H]+ at m/z 202.1339.

Section 2: Comparative Analysis of MS Platforms

LC-ESI-HRMS (Electrospray Ionization High-Resolution MS)

ESI is the gold standard for small, polar, basic molecules[2]. As a soft ionization technique, it transfers ions from the liquid phase to the gas phase with minimal internal energy transfer, preserving the intact molecular ion. For 4-(3-Methylpiperazin-1-yl)benzonitrile, ESI+ provides unmatched sensitivity and mass accuracy (< 5 ppm) without the need for chemical derivatization.

MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization)

While MALDI is highly advantageous for high-throughput screening and large biomolecules, it presents significant analytical challenges for small molecules (< 500 Da)[3]. The required organic matrices (e.g., CHCA) co-desorb and ionize upon laser irradiation, creating a dense background of matrix cluster ions in the low-mass region[4]. The [M+H]+ peak of our analyte (m/z 202.13) is highly susceptible to being masked by these matrix interferences, severely reducing the signal-to-noise ratio.

GC-EI-MS (Gas Chromatography Electron Impact MS)

GC-MS utilizes hard ionization (typically 70 eV), which extensively fragments the molecule. While this provides a rich fragmentation pattern useful for structural elucidation via library matching, the intact molecular ion [M]+ is often weak or entirely absent. Furthermore, the secondary amine on the piperazine ring can hydrogen-bond with silanol groups on the GC column, leading to severe peak tailing unless the sample is chemically derivatized prior to analysis.

Section 3: Performance Metrics Comparison

ParameterLC-ESI-HRMSMALDI-TOF MSGC-EI-MS
Ionization Type Soft (Minimal fragmentation)Soft (Minimal fragmentation)Hard (Extensive fragmentation)
Primary Ion Detected [M+H]+ (m/z 202.1339)[M+H]+ (m/z 202.13)Fragment ions; weak [M]+
Matrix Interference NoneHigh (< 500 Da region)None
Sample Preparation Simple (Dilute & Shoot)Matrix co-crystallizationDerivatization required (MSTFA)
Mass Accuracy < 5 ppm (High Resolution)~50-100 ppmNominal mass (Unit resolution)
Best Analytical Use Exact mass verificationHigh-throughput screeningStructural library matching

Section 4: Validated Experimental Protocols (Self-Validating Systems)

Protocol 1: LC-ESI-HRMS Molecular Weight Verification
  • System Suitability & Validation: Inject a blank (50:50 Water:Acetonitrile) followed by a known calibration standard (e.g., Caffeine, exact mass m/z 195.0876) to validate mass accuracy (< 5 ppm error) and rule out system carryover before running the analyte.

  • Step 1: Sample Preparation. Dissolve 1 mg of 4-(3-Methylpiperazin-1-yl)benzonitrile in 1 mL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The 50:50 organic/aqueous ratio ensures complete solvation of both the polar piperazine ring and the non-polar benzonitrile moiety. Formic acid acts as a proton donor, ensuring the basic secondary and tertiary amines are fully protonated in solution, maximizing [M+H]+ yield.

  • Step 2: Chromatographic Separation. Inject 1 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm), running a fast 3-minute gradient from 5% to 95% Acetonitrile (0.1% FA).

    • Causality: Bypassing direct infusion and using a C18 column separates the analyte from any potential synthesis salts (e.g., sodium or potassium) that elute in the void volume. This prevents ion suppression and prevents the formation of [M+Na]+ adducts, simplifying the spectra to a single pristine [M+H]+ peak.

  • Step 3: ESI Source Optimization. Set capillary voltage to 3.5 kV, desolvation gas to 400°C, and gas flow to 800 L/hr.

    • Causality: 3.5 kV provides sufficient electrical field to form a stable Taylor cone without inducing corona discharge. The high-temperature nitrogen gas provides the thermal energy required to rapidly evaporate the solvent droplets, driving the droplets to the Rayleigh limit for efficient Coulombic fission.

Protocol 2: GC-EI-MS Structural Elucidation
  • System Suitability & Validation: Run a perfluorotributylamine (PFTBA) tuning standard to calibrate the mass axis and verify the relative abundance of m/z 69, 219, and 502 ions, ensuring the electron multiplier is functioning correctly.

  • Step 1: Chemical Derivatization. React 1 mg of the analyte with 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) at 60°C for 30 minutes.

    • Causality: The secondary amine on the 3-methylpiperazine ring contains an active hydrogen that can interact with active sites on the GC column, causing peak tailing. MSTFA replaces this hydrogen with a trimethylsilyl (TMS) group, neutralizing the polarity, increasing volatility, and ensuring sharp, Gaussian peak shapes.

  • Step 2: Electron Impact (EI) Ionization. Set the electron energy to 70 eV and the ion source temperature to 230°C.

    • Causality: 70 eV is the universally standardized energy for EI-MS. It provides highly reproducible, hard ionization that shatters the molecule into characteristic fragment ions, allowing the resulting fragmentation pattern to be definitively matched against NIST libraries for structural confirmation.

Protocol 3: MALDI-TOF MS (Comparative Baseline)
  • Step 1: Matrix Preparation & Spotting. Prepare a 10 mg/mL solution of α-Cyano-4-hydroxycinnamic acid (CHCA) in 50:50 Acetonitrile:Water with 0.1% TFA. Mix the analyte and matrix 1:1 (v/v), spot 1 µL onto a stainless-steel target, and air dry.

    • Causality: The drying process forces the analyte to co-crystallize within the matrix lattice, which is critical for efficient energy transfer from the laser to the analyte.

    • Limitation Note: As validated by literature on , CHCA generates dense matrix cluster ions (e.g., m/z 190, 212). Because our analyte has an [M+H]+ of 202.13, it falls directly into this high-noise region, making ESI the superior choice for this specific application[5].

Section 5: Mechanistic Workflows & Logical Diagrams

MS_Selection A Molecule: 4-(3-Methylpiperazin-1-yl)benzonitrile MW: 201.27 Da B Require intact molecular ion for exact mass verification? A->B Define Objective C GC-EI-MS (Hard Ionization, Fragmentation) B->C No (Structural Match) D Assess Matrix Interference (Analyte m/z ~202) B->D Yes (Soft Ionization) E LC-ESI-HRMS (Soft Ionization, [M+H]+ 202.13) D->E Avoid matrix noise F MALDI-TOF MS (High Risk of Matrix Masking) D->F High-throughput

Logical decision tree for selecting the optimal MS platform for small basic molecules.

ESI_Mechanism Step1 LC Eluent (0.1% Formic Acid) Step2 Taylor Cone Formation (3.5 kV) Step1->Step2 Step3 Droplet Shrinkage (N2 Desolvation Gas) Step2->Step3 Step4 Coulombic Fission (Rayleigh Limit) Step3->Step4 Step5 Gas-Phase Ion [M+H]+ (m/z 202.13) Step4->Step5

Mechanistic workflow of Electrospray Ionization (ESI) generating the protonated molecular ion.

References

  • Comparison of MALDI to ESI on a Triple Quadrupole Platform for Pharmacokinetic Analyses. Analytical Chemistry. [5]

  • Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC. [4]

  • Molecular Weight Characterization - Comparison of MALDI and ESI. Creative Proteomics. [2]

  • KR20110123657A - Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same. Google Patents. [1]

Sources

Validation

Assessing the Biological Activity of 4-(3-Methylpiperazin-1-yl)benzonitrile vs. Unsubstituted and N-Methylated Analogs

Arylpiperazines are ubiquitous privileged scaffolds in modern drug discovery, serving as critical pharmacophores for a wide array of central nervous system (CNS) agents, kinase inhibitors, and metabolic disease therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Arylpiperazines are ubiquitous privileged scaffolds in modern drug discovery, serving as critical pharmacophores for a wide array of central nervous system (CNS) agents, kinase inhibitors, and metabolic disease therapeutics. Among these, 4-(3-Methylpiperazin-1-yl)benzonitrile stands out as a highly versatile building block. It is frequently utilized in the synthesis of selective inhibitors for targets such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and various oncogenic kinases[1][2].

This guide provides an in-depth, objective comparison between 4-(3-Methylpiperazin-1-yl)benzonitrile and its structural analogs—specifically the unsubstituted 4-(piperazin-1-yl)benzonitrile and the N-methylated 4-(4-methylpiperazin-1-yl)benzonitrile. By analyzing the steric, electronic, and chiral impacts of the C3-methyl substitution, researchers can better understand how this specific moiety drives target affinity, metabolic stability, and overall pharmacokinetic (PK) profiles.

Structural & Mechanistic Causality: The Role of the C3-Methyl Group

The biological activity of a drug candidate is rarely dictated by its core scaffold alone; the peripheral substitutions often govern the delicate balance between pharmacodynamics (efficacy) and pharmacokinetics (ADME properties).

Steric Shielding and Metabolic Stability

Unsubstituted piperazine rings are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, leading to rapid N-oxidation and oxidative deamination[2]. While N-methylation (e.g., 4-(4-methylpiperazin-1-yl)benzonitrile) is a common strategy to increase lipophilicity and alter basicity, it often results in molecules with high efflux ratios and rapid N-demethylation in vivo[2][3].

In contrast, the C3-methyl substitution in 4-(3-Methylpiperazin-1-yl)benzonitrile introduces strategic steric bulk adjacent to the secondary amine. This steric shielding physically obstructs the active site of metabolizing enzymes, significantly reducing the intrinsic clearance (CLint) and prolonging the biological half-life without eliminating the amine's ability to act as a hydrogen bond donor[2].

Conformational Locking and Target Selectivity

The addition of a methyl group at the C3 position restricts the conformational flexibility of the piperazine chair. In the context of 11β-HSD1 inhibitors or Bruton's Tyrosine Kinase (BTK) inhibitors, this "conformational locking" forces the molecule into a specific bioactive geometry[1][2]. This rigidification enhances target selectivity by preventing the pharmacophore from adopting conformations that would allow it to bind to off-target proteins with wider binding pockets. Furthermore, the C3-methyl group introduces a chiral center. The enantiomers—typically the (R)- and (S)- configurations—exhibit vastly different binding affinities depending on the spatial constraints of the target receptor's binding pocket[4].

Quantitative Data Comparison

The following table summarizes the comparative physicochemical and biological profiling of the three primary piperazine-benzonitrile derivatives. Note: Biological data represents generalized trends observed when these pharmacophores are integrated into larger active pharmaceutical ingredients (APIs).

Property / Assay4-(Piperazin-1-yl)benzonitrile (Unsubstituted)4-(4-Methylpiperazin-1-yl)benzonitrile (N-Methyl)4-(3-Methylpiperazin-1-yl)benzonitrile (C3-Methyl)
Steric Hindrance at Amine MinimalLow (N-substituted)High (C-substituted)
Hydrogen Bond Donor Yes (1)No (0)Yes (1)
Chirality AchiralAchiralChiral (R/S enantiomers)
Metabolic Stability (HLM T1/2) ~15 minutes (Rapid clearance)~20 minutes (Prone to demethylation)>45 minutes (Sterically shielded)
Caco-2 Efflux Ratio (ER) Moderate (ER: 5-10)High (ER: >20)Low-Moderate (ER: <5)
Target Selectivity Potential Broad / PromiscuousModerateHigh (Enantiomer-dependent)

Experimental Methodologies

To objectively assess the biological activity and pharmacokinetic viability of compounds incorporating the 4-(3-Methylpiperazin-1-yl)benzonitrile moiety, the following self-validating protocols must be executed.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (CLint) and half-life (T1/2), validating the steric shielding hypothesis of the C3-methyl group.

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Dilute the test compound (e.g., the C3-methyl derivative) in DMSO, then spike it into the HLM suspension to achieve a final compound concentration of 1 µM and a final microsomal protein concentration of 0.5 mg/mL. Ensure final DMSO concentration is ≤0.1% to prevent enzyme inhibition.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Precipitation: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the slope (k) to determine T1/2 (0.693/k) and intrinsic clearance.

Protocol B: Target Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Used to assess the binding affinity (IC50) of the synthesized API against a target enzyme (e.g., 11β-HSD1).

  • Assay Setup: In a 384-well low-volume microplate, dispense 5 µL of the target enzyme (diluted in assay buffer containing 50 mM Tris-HCl, pH 7.5, 0.1% BSA).

  • Compound Addition: Add 2 µL of the test compound (serially diluted in assay buffer from 10 µM to 0.1 nM). Incubate at room temperature for 15 minutes to allow pre-binding.

  • Substrate Addition: Add 3 µL of the specific substrate and cofactor (e.g., cortisone and NADPH for 11β-HSD1) to initiate the reaction. Incubate for 60 minutes at 37°C.

  • Detection Phase: Add 10 µL of HTRF detection reagents (europium cryptate-labeled anti-product antibody and XL665-conjugated tracer).

  • Readout: Incubate for 2 hours at room temperature protected from light. Read the plate on a time-resolved fluorescence microplate reader (excitation at 320 nm; emission at 620 nm and 665 nm).

  • Validation: Calculate the FRET ratio (665 nm / 620 nm). Generate a 4-parameter logistic regression curve to determine the IC50. A reference inhibitor must be included on every plate to validate assay performance.

Mechanistic and Workflow Visualizations

To fully grasp the developmental pipeline and the molecular logic behind utilizing 4-(3-Methylpiperazin-1-yl)benzonitrile, refer to the following interaction and workflow diagrams.

Workflow A Arylpiperazine Library Synthesis B Chiral Separation (R) vs (S) Enantiomers A->B C In Vitro Target Assay (HTRF / Radiometric) B->C D HLM Metabolic Stability Assay C->D F Lead Optimization & Selection C->F Fast-track E Caco-2 Permeability & Efflux Ratio D->E E->F

Caption: Standard biological and DMPK screening workflow for chiral arylpiperazine derivatives.

Mechanism Root C3-Methyl Substitution on Piperazine Ring Steric Steric Shielding of Secondary Amine Root->Steric Conf Conformational Restriction Root->Conf Metab Resistance to CYP450 N-Oxidation Steric->Metab Bind Enhanced Bioactive Conformation Fit Conf->Bind Result1 Prolonged In Vivo Half-Life (T1/2) Metab->Result1 Result2 Increased Target Selectivity Bind->Result2

Caption: Mechanistic causality of how C3-methylation improves pharmacokinetics and target selectivity.

References

  • Picolinamide and pyrimidine-4-carboxamide compounds, methods for their preparation and pharmaceutical compositions containing the same Source: Google Patents (KR20110123657A) URL:[1]

  • Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors Source: National Center for Biotechnology Information (PMC) URL:[Link][3]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent Bruton's Tyrosine Kinase Inhibitor Source: ACS Publications URL:[Link][2]

Sources

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